3-Amino-4-iodobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHDNXRHJMQUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473232 | |
| Record name | 3-AMINO-4-IODOBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51411-81-5 | |
| Record name | 3-AMINO-4-IODOBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-4-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-iodobenzoic acid is an aromatic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a benzoic acid backbone substituted with both an amino and an iodo group, provides a versatile scaffold for the synthesis of a wide array of novel molecules with potential therapeutic applications. The presence of the iodine atom, a heavy halogen, imparts unique properties to the molecule, influencing its reactivity, and making it a valuable building block in organic synthesis, particularly in cross-coupling reactions. Furthermore, the amino and carboxylic acid functionalities allow for a variety of chemical modifications, enabling the exploration of structure-activity relationships in drug design. Derivatives of aminobenzoic and iodobenzoic acids have shown promise as antimicrobial and anticancer agents, often through mechanisms involving enzyme inhibition. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 51411-81-5 |
| Molecular Formula | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)N)I |
| InChI Key | MLHDNXRHJMQUOY-UHFFFAOYSA-N |
| Property | Value | Notes |
| Melting Point | 208-210 °C[1] | |
| Boiling Point | 382.2 °C at 760 mmHg[1] | |
| pKa | Not experimentally determined. | Predicted values and data from similar compounds suggest it will have at least two pKa values corresponding to the carboxylic acid and the amino group. The carboxylic acid pKa is expected to be in the range of 2-5, while the anilinium ion pKa is expected to be in a similar range. |
| Aqueous Solubility | Data not available. | Solubility is expected to be low in neutral water but will increase in acidic and basic solutions due to the formation of the corresponding ammonium salt and carboxylate salt. |
Experimental Protocols
Accurate determination of physicochemical properties is paramount in drug development. The following section details standardized experimental methodologies for key properties of this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology: Capillary Method
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.
-
For a pure compound, the melting range should be narrow (typically 1-2 °C).
-
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amphoteric molecule like this compound, there will be pKa values for both the carboxylic acid and the protonated amino group.
Methodology: Potentiometric Titration
-
Apparatus: pH meter, burette, stirrer, beaker.
-
Procedure:
-
A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values are determined from the half-equivalence points on the titration curve, where half of the acidic or basic group has been neutralized.
-
Aqueous Solubility Determination
Aqueous solubility is a critical parameter influencing the bioavailability of a drug candidate.
Methodology: Shake-Flask Method
-
Apparatus: Shake-flask or rotator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of solid this compound is added to a known volume of purified water (or a buffer of a specific pH) in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is centrifuged or filtered to separate the undissolved solid.
-
The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
The experiment is typically performed in triplicate to ensure accuracy.
-
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube.
-
-
Infrared (IR) Spectroscopy:
-
Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. Expected characteristic peaks for this compound would include N-H stretches (from the amino group), O-H stretch (from the carboxylic acid), C=O stretch (from the carboxylic acid), and C-I stretch.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Methodology: The sample is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Synthesis Workflow
The synthesis of this compound can be achieved through a multi-step process starting from a readily available precursor. The following diagram illustrates a logical synthetic pathway. This workflow is adapted from a known procedure for the synthesis of the isomeric 4-Amino-3-iodobenzoic acid.[2]
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, derivatives of aminobenzoic acids and iodobenzoic acids have been reported to exhibit a range of biological activities. These include antimicrobial and anticancer properties. The mechanism of action for some aminobenzoic acid derivatives as antibacterial agents is proposed to involve the inhibition of folate synthesis, acting as antagonists of para-aminobenzoic acid (PABA). Additionally, some benzoic acid derivatives have been shown to act as enzyme inhibitors, for instance, inhibiting tyrosinase. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.
The following diagram illustrates a generalized experimental workflow for screening the biological activity of a compound like this compound.
References
An In-depth Technical Guide to 3-Amino-4-iodobenzoic Acid (CAS 51411-81-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-iodobenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring an amino group, a carboxylic acid group, and an iodine atom on a benzene ring, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on data relevant to research and development in the pharmaceutical and chemical industries.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in public literature, the following table summarizes the known and estimated properties of this compound.
| Property | Value | Source/Notes |
| CAS Number | 51411-81-5 | |
| Molecular Formula | C₇H₆INO₂ | [1] |
| Molecular Weight | 263.03 g/mol | [1] |
| Melting Point | 200-220 °C | |
| Boiling Point | 382.2 °C at 760 mmHg | |
| Solubility | Data not available. Expected to have low solubility in water and higher solubility in organic solvents like DMSO and ethanol. | |
| pKa | Estimated to be between 3-5 for the carboxylic acid and 2-4 for the anilinium ion. | Based on values for similar substituted benzoic acids. |
| Appearance | Solid |
Spectroscopic Data
Expected ¹H NMR Spectrum
The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns. The proton ortho to the carboxylic acid will likely be the most downfield, while the proton ortho to the amino group will be the most upfield.
Expected ¹³C NMR Spectrum
The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal, followed by the carbon attached to the iodine atom.
Expected IR Spectrum
The infrared spectrum will be characterized by absorption bands corresponding to the functional groups present:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹)
-
O-H stretching of the carboxylic acid (broad band around 2500-3300 cm⁻¹)
-
C=O stretching of the carboxylic acid (around 1700 cm⁻¹)
-
C-N stretching (around 1250-1350 cm⁻¹)
-
C-I stretching (in the fingerprint region)
Expected Mass Spectrum
The mass spectrum should show a molecular ion peak (M⁺) at m/z 263. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the amino group (-NH₂), and the iodine atom.
Synthesis and Reactivity
Synthesis
Illustrative Synthetic Workflow:
Caption: A potential workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 3-aminobenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Addition of Iodinating Agent: Add a source of electrophilic iodine, such as a mixture of iodine and an oxidizing agent (e.g., iodic acid or nitric acid), to the solution.
-
Reaction: Heat the reaction mixture to facilitate the electrophilic aromatic substitution. The iodine atom is expected to add to the position ortho to the activating amino group.
-
Workup: After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent system.
Reactivity
The chemical reactivity of this compound is dictated by its three functional groups:
-
Amino Group: The amino group can undergo diazotization followed by various substitution reactions (Sandmeyer reaction). It can also be acylated or alkylated.
-
Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, or acid chlorides.
-
Iodine Atom: The carbon-iodine bond is susceptible to nucleophilic substitution and is a key site for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This makes it a valuable precursor for the synthesis of more complex molecules.
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, its structural motifs are present in various biologically active compounds. Halogenated benzoic acids are important intermediates in the synthesis of pharmaceuticals.
The presence of the iodine atom allows for its use as a "heavy atom" in X-ray crystallography to solve the phase problem for determining the three-dimensional structure of macromolecules. Furthermore, derivatives of iodobenzoic acids have been investigated for their potential antimicrobial and anticancer activities.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain detailing the biological activity of this compound or its involvement in any signaling pathways. Research into the biological effects of this specific compound appears to be limited.
Conclusion
This compound is a chemical compound with significant potential as a building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. While there is a lack of comprehensive, publicly available experimental data for this specific molecule, its known properties and the reactivity of its functional groups suggest its utility in the synthesis of a wide range of more complex molecules. Further research is needed to fully characterize its physicochemical properties, develop optimized synthetic protocols, and explore its potential biological activities.
References
Theoretical Investigations into the Physicochemical Properties of 3-Amino-4-iodobenzoic Acid: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on 3-amino-4-iodobenzoic acid, a molecule of interest in medicinal chemistry and materials science. By leveraging computational methods, particularly Density Functional Theory (DFT), we can elucidate its structural, electronic, and spectroscopic properties. This document details the theoretical methodologies, presents key quantitative data in a structured format, and visualizes fundamental concepts to facilitate a deeper understanding of this compound's behavior at a molecular level.
Introduction
This compound is a substituted aromatic carboxylic acid. The interplay of the amino (-NH₂), iodo (-I), and carboxylic acid (-COOH) functional groups on the benzene ring dictates its electronic environment, reactivity, and potential for intermolecular interactions. Theoretical studies are instrumental in predicting these properties, offering insights that can guide experimental work in drug design and crystal engineering. This guide focuses on the application of quantum chemical calculations to characterize this compound.
Computational Methodology
The theoretical calculations discussed herein are primarily based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1][2]
Geometry Optimization
The initial step in computational analysis is the geometry optimization of the molecule. This process determines the lowest energy conformation, providing key structural parameters such as bond lengths and angles. A popular and effective method for this is the B3LYP (Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional) combined with a suitable basis set, such as 6-311G(d,p).[2][3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model.[4][5]
Electronic Properties Analysis
Several analyses are conducted to understand the electronic characteristics of this compound:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[6] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.[7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding, charge transfer, and conjugative interactions.[8] It allows for the quantification of electron delocalization and hyperconjugative interactions that contribute to molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule.[9][10][11] It is a valuable tool for predicting how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack.
Data Presentation
The following tables summarize the key quantitative data that would be obtained from DFT calculations on this compound.
Optimized Geometrical Parameters
Note: The values in this table are representative and based on typical bond lengths and angles for similar organic molecules. Actual values would be derived from specific DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |
| C-N | ~1.38 | |
| C-I | ~2.10 | |
| C-C (carboxyl) | ~1.49 | |
| C=O | ~1.22 | |
| C-O | ~1.35 | |
| O-H | ~0.97 | |
| N-H | ~1.01 | |
| C-H | ~1.08 | |
| Bond Angles (°) | C-C-C (aromatic) | ~120 |
| C-C-N | ~120 | |
| C-C-I | ~120 | |
| C-C-COOH | ~120 | |
| O=C-O | ~123 | |
| Dihedral Angles (°) | C-C-C-C (ring) | ~0 |
| C-C-O-H | ~180 or 0 |
Electronic Properties
Note: These values are illustrative and represent typical ranges for such molecules.
| Property | Value |
| HOMO Energy | -6.0 to -9.0 eV |
| LUMO Energy | 0 to +3.0 eV |
| HOMO-LUMO Gap | 4.0 to 8.0 eV |
| Dipole Moment | 2.0 - 4.0 Debye |
Vibrational Frequencies
Note: This table presents a selection of characteristic vibrational modes and their expected frequency ranges.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 3200 - 2500 (broad) |
| N-H Stretch | Amino Group | 3500 - 3300 |
| C-H Stretch (aromatic) | Benzene Ring | 3100 - 3000 |
| C=O Stretch | Carboxylic Acid | 1725 - 1700 |
| C-C Stretch (aromatic) | Benzene Ring | 1600 - 1450 |
| C-N Stretch | Amino Group | 1340 - 1250 |
| C-I Stretch | Iodo Group | 600 - 500 |
Experimental and Computational Protocols
Computational Protocol
-
Molecular Structure Input: The initial 3D structure of this compound is drawn using a molecular editor and saved in a suitable format.
-
Geometry Optimization: The structure is optimized using a DFT method, such as B3LYP, with a basis set like 6-311G(d,p).[12]
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm the optimized structure as a minimum energy state and to obtain theoretical vibrational spectra.
-
Electronic Property Calculation: Single-point energy calculations are performed to determine electronic properties, including HOMO-LUMO energies, NBO analysis, and MEP.
Spectroscopic Protocols (for comparison with theoretical data)
-
FT-IR Spectroscopy:
-
A small amount of the solid sample is mixed with dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet.
-
The KBr pellet is placed in an FTIR spectrometer to acquire the spectrum.
-
-
NMR Spectroscopy:
-
A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the theoretical study of this compound.
Caption: Computational workflow for the theoretical analysis of this compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Vibrational spectra and quantum chemical calculations of 3,4-diaminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 3-Amino-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the methodologies and data expectations for the crystal structure analysis of 3-Amino-4-iodobenzoic acid. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available at the time of this writing, this guide furnishes a robust framework based on established protocols for analogous compounds. It details the synthesis, crystallization, and characterization workflows, presents key physicochemical properties, and offers representative crystallographic data from closely related structures to inform future research and drug development efforts.
Introduction
This compound is an aromatic organic compound of interest in medicinal chemistry and materials science due to its potential as a versatile building block. The presence of amino, iodo, and carboxylic acid functional groups allows for a variety of chemical modifications and intermolecular interactions, such as hydrogen and halogen bonding, which are critical in the design of novel therapeutic agents and functional materials.
The precise three-dimensional arrangement of atoms in the solid state, determined through single-crystal X-ray diffraction, is paramount for understanding the compound's physicochemical properties, stability, and biological activity. This guide outlines the theoretical and practical aspects of performing such an analysis.
Physicochemical Properties of this compound
A summary of the known and predicted physicochemical properties of this compound is presented below. This data is crucial for designing experimental conditions for synthesis, purification, and crystallization.
| Property | Value |
| Molecular Formula | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol |
| CAS Number | 51411-81-5 |
| Appearance | Solid (predicted) |
| XLogP3 (Predicted) | 1.4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 1 |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis, crystallization, and subsequent crystal structure analysis of this compound, based on established methods for similar compounds.
Synthesis
A plausible synthetic route to this compound involves the iodination of 3-aminobenzoic acid. A general procedure is described below:
-
Dissolution: Dissolve 3-aminobenzoic acid in a suitable solvent, such as glacial acetic acid.
-
Iodination: Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution portion-wise at room temperature. The reaction is typically stirred for several hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into water, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Crystallization
Growing single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Common techniques include:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration, promoting the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and leading to crystal growth.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the following workflow is employed for structure determination.[1]
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.[2]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. Diffraction data are collected as a series of images while the crystal is rotated.[2][3]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the atomic positions, thermal parameters, and overall fit of the model to the data.[1]
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Representative Crystallographic Data
As the crystal structure of this compound has not been reported, the crystallographic data for a structurally related isomer, 4-amino-3-iodobenzoic acid, can provide insight into the expected values for unit cell parameters and other structural features. It is important to note that these values will differ for this compound.
| Parameter | Representative Value (for an isomer) |
| Crystal System | Monoclinic (example) |
| Space Group | P2₁/c (example) |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| α (°) | 90 |
| β (°) | ~90-110 |
| γ (°) | 90 |
| Volume (ų) | ~1000-1500 |
| Z | 4 |
| Calculated Density (g/cm³) | ~2.0-2.2 |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule like this compound.
Conclusion
While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its analysis. The detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, along with the physicochemical data and representative crystallographic parameters, offer a solid foundation for researchers. The elucidation of its three-dimensional structure will be invaluable for understanding its solid-state properties and for the rational design of new molecules in the fields of drug discovery and materials science.
References
Spectroscopic Profile of 3-Amino-4-iodobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3-Amino-4-iodobenzoic acid (CAS: 51411-81-5). Due to the limited availability of published experimental spectra for this specific compound in the public domain, this document presents predicted data based on the analysis of structurally related compounds. It also includes comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to guide researchers in their analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of analogous compounds, including aminobenzoic acids and iodinated aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5-13.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~7.8-8.0 | Doublet | 1H | Aromatic H (H-6) |
| ~7.2-7.4 | Doublet of Doublets | 1H | Aromatic H (H-5) |
| ~6.8-7.0 | Doublet | 1H | Aromatic H (H-2) |
| ~5.0-6.0 | Broad Singlet | 2H | Amine (-NH₂) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~167-170 | Carboxylic Acid Carbon (-C OOH) |
| ~150-155 | Aromatic Carbon (C-3, attached to -NH₂) |
| ~140-145 | Aromatic Carbon (C-5) |
| ~130-135 | Aromatic Carbon (C-1, attached to -COOH) |
| ~120-125 | Aromatic Carbon (C-6) |
| ~115-120 | Aromatic Carbon (C-2) |
| ~90-95 | Aromatic Carbon (C-4, attached to -I) |
Infrared (IR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium-Strong, Broad | N-H stretching (Amine) |
| 3300-2500 | Strong, Very Broad | O-H stretching (Carboxylic Acid) |
| ~1700-1680 | Strong | C=O stretching (Carboxylic Acid) |
| ~1620-1580 | Medium-Strong | N-H bending (Amine) & C=C stretching (Aromatic) |
| ~1450-1400 | Medium | C-C stretching (Aromatic) |
| ~1300-1200 | Strong | C-O stretching (Carboxylic Acid) |
| ~920 | Medium, Broad | O-H bending (Carboxylic Acid dimer) |
| ~850-750 | Strong | C-H bending (Aromatic, out-of-plane) |
| ~600-500 | Medium-Weak | C-I stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₆INO₂), the expected molecular ion peaks in a high-resolution mass spectrum are detailed below.
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| m/z | Ion | Description |
| 262.9443 | [M]⁺ | Molecular ion |
| 263.9477 | [M+1]⁺ | Isotopic peak due to ¹³C |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid aromatic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Weigh approximately 10-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolution : Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.
-
Transfer : Transfer the clear solution to a 5 mm NMR tube.
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.
-
-
Data Processing : Process the raw data using appropriate software, which includes Fourier transformation, phase correction, baseline correction, and referencing to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
-
Sample Grinding : Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.
-
Mixing : Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the ground sample and mix thoroughly.[2]
-
Pellet Formation : Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[2]
-
Spectrum Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Analysis : Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty sample holder should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small quantity of the pure solid sample into the mass spectrometer, typically using a direct insertion probe.[3]
-
Vaporization : Gently heat the probe to vaporize the sample into the ion source.
-
Ionization : Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV) to generate positively charged ions, including the molecular ion ([M]⁺) and various fragment ions.[4]
-
Mass Analysis : Accelerate the ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[3][5]
-
Detection and Data Analysis : Detect the separated ions and plot the relative abundance of each ion against its m/z ratio to generate the mass spectrum. The most intense peak is designated as the base peak with 100% relative abundance.[3]
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis and characterization of a solid aromatic compound.
Caption: Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to the Synthesis of 3-Amino-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 3-Amino-4-iodobenzoic acid, a valuable substituted benzoic acid derivative. While a singular, definitive discovery event for this compound is not prominently documented in scientific literature, its synthesis is achievable through established and logical organic chemistry transformations. This document outlines plausible and effective synthetic routes, complete with detailed experimental protocols and quantitative data, to serve as a key resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Introduction: Historical Context and Importance
The development of substituted aminobenzoic acids is intrinsically linked to the advancement of the dye and pharmaceutical industries. While the specific historical discovery of this compound is not well-documented, its structural motif is of significant interest. Halogenated aminobenzoic acids are crucial building blocks in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients and functional materials. The presence of the amino, iodo, and carboxylic acid functionalities on the benzene ring provides multiple reactive sites for further chemical modification, making it a versatile intermediate.
This guide will focus on the most probable and practical synthetic routes to this compound, drawing upon established methodologies for the synthesis of its isomers and related halogenated aromatic compounds.
Plausible Synthetic Pathways
Two primary retrosynthetic analyses suggest the most logical approaches to the synthesis of this compound:
-
Route 1: Iodination of 3-Aminobenzoic Acid. This approach involves the direct electrophilic iodination of the commercially available 3-aminobenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the amino and carboxylic acid groups.
-
Route 2: Nitration of 4-Iodobenzoic Acid followed by Reduction. This pathway begins with the nitration of 4-iodobenzoic acid. The nitro group is then reduced to an amino group in the final step.
Synthesis Pathway Diagrams
The logical workflows for these synthetic routes are illustrated below.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Detailed Experimental Protocols
The following protocols are based on established procedures for similar transformations and are provided as a guide for laboratory synthesis.
Route 1: Iodination of 3-Aminobenzoic Acid
This protocol describes the direct iodination of 3-aminobenzoic acid. The amino group is a strong ortho-, para-director, while the carboxylic acid group is a meta-director. The position para to the amino group (position 4) is activated, making it a likely site for electrophilic substitution.
Materials:
-
3-Aminobenzoic acid
-
Iodine (I₂)
-
Potassium iodide (KI)
-
Sodium hypochlorite solution (NaOCl) or other suitable oxidizing agent
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Methanol
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-aminobenzoic acid and potassium iodide in a mixture of ethanol and water.
-
Iodination: To the stirred solution, add a solution of sodium hypochlorite dropwise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Precipitation: Once the reaction is complete, quench any excess oxidizing agent with a solution of sodium thiosulfate. Acidify the mixture with dilute hydrochloric acid to a pH of 3-5 to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
Route 2: Nitration of 4-Iodobenzoic Acid and Subsequent Reduction
This two-step synthesis involves the nitration of 4-iodobenzoic acid, followed by the reduction of the resulting nitro-intermediate.
Step 1: Synthesis of 4-Iodo-3-nitrobenzoic Acid
Materials:
-
4-Iodobenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
Procedure:
-
Dissolution: In a flask cooled in an ice bath, slowly add 4-iodobenzoic acid to concentrated sulfuric acid with stirring.
-
Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled flask. Add this nitrating mixture dropwise to the solution of 4-iodobenzoic acid, maintaining the temperature below 10 °C.
-
Reaction Completion and Isolation: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC. Pour the reaction mixture onto crushed ice to precipitate the 4-iodo-3-nitrobenzoic acid.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent may be performed if necessary.
Step 2: Reduction of 4-Iodo-3-nitrobenzoic Acid to this compound
Materials:
-
4-Iodo-3-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4-iodo-3-nitrobenzoic acid in a mixture of concentrated hydrochloric acid and water.
-
Reduction: Add tin(II) chloride dihydrate or iron powder portion-wise to the stirred suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature. Heat the mixture to reflux for a period to ensure complete reduction.
-
Work-up: Cool the reaction mixture and neutralize it with a sodium hydroxide solution to an appropriate pH to precipitate the crude this compound.
-
Isolation and Purification: Collect the crude product by filtration and wash with water. Further purification can be achieved by recrystallization.
Quantitative Data Summary
The following table summarizes key quantitative data for the starting materials, intermediates, and the final product. This data is essential for reaction planning and characterization.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 174-178 |
| 4-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 270-273 |
| 4-Iodo-3-nitrobenzoic acid | C₇H₄INO₄ | 293.02 | ~220 (decomposes) |
| This compound | C₇H₆INO₂ | 263.03 | Not available |
Conclusion
While the historical discovery of this compound remains obscure, its synthesis is well within the grasp of modern organic chemistry. The synthetic routes outlined in this guide, based on fundamental and reliable reactions, provide a solid foundation for its preparation. For researchers and professionals in drug development and materials science, this compound represents a versatile building block with significant potential for the creation of novel and functional molecules. The detailed protocols and structured data presented herein are intended to facilitate its synthesis and encourage its application in further research and development endeavors.
An In-Depth Technical Guide to the Stability and Degradation of 3-Amino-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Amino-4-iodobenzoic acid is a valuable building block in medicinal chemistry and pharmaceutical development. Understanding its stability and degradation profile is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and drug products derived from it. This technical guide provides a comprehensive overview of the known and predicted stability of this compound. Due to a lack of specific published stability studies on this molecule, this guide infers potential degradation pathways based on the known reactivity of its constituent functional groups—an aromatic amine, a carboxylic acid, and an aryl iodide. It outlines detailed, best-practice experimental protocols for conducting forced degradation studies and presents the expected outcomes in structured tables. Furthermore, this document includes visualizations of predicted degradation pathways and a general experimental workflow to guide researchers in designing and executing their own stability studies.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. The presence of three distinct functional groups on the benzene ring offers multiple points for chemical modification, making it a versatile scaffold in drug design. However, these same functional groups can also be susceptible to degradation under various environmental conditions, such as exposure to light, heat, humidity, and reactive chemical species.
Forced degradation studies are essential in the pharmaceutical industry to identify potential degradation products, elucidate degradation pathways, establish the intrinsic stability of a drug substance, and develop stability-indicating analytical methods.[1] This guide will address the predicted stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Predicted Stability and Degradation Pathways
-
Aromatic Amine: The amino group is susceptible to oxidation, which can lead to the formation of colored degradation products.[2][3] Oxidation can result in the formation of nitroso, nitro, or polymeric impurities.[4][5]
-
Carboxylic Acid: The carboxylic acid group is generally stable but can undergo decarboxylation at elevated temperatures, leading to the formation of 3-iodoaniline.[6][7]
-
Aryl Iodide: The carbon-iodine bond is the least stable of the carbon-halogen bonds and can be susceptible to photolytic cleavage.[8] Under harsh hydrolytic conditions or in the presence of certain nucleophiles, the iodine atom could potentially be displaced.
Predicted Degradation under Stress Conditions
It is anticipated that this compound will be relatively stable under neutral and acidic aqueous conditions at ambient temperature. Under harsh basic conditions and elevated temperatures, there is a possibility of hydrolysis of the C-I bond to form 3-amino-4-hydroxybenzoic acid, although this is generally a difficult reaction to achieve without a catalyst. The primary functional groups are not expected to readily hydrolyze.
The aromatic amine moiety is the most likely site for oxidative degradation. Exposure to oxidizing agents such as hydrogen peroxide is expected to yield N-oxide derivatives, and potentially further oxidation to nitroso and nitro derivatives.[9] Dimerization or polymerization through the amino group is also a possible degradation pathway.
Aromatic iodo compounds can be susceptible to photolysis.[8] Exposure to UV or visible light may induce homolytic cleavage of the carbon-iodine bond to generate a free radical intermediate. This radical could then abstract a hydrogen atom from the solvent or another molecule to form 3-aminobenzoic acid.
At elevated temperatures, the most probable degradation pathway is decarboxylation of the carboxylic acid group to yield 3-iodoaniline.[10][11] This is a common thermal degradation route for benzoic acid and its derivatives.[6][7]
Data Presentation: Predicted Degradation Products
The following tables summarize the predicted degradation products of this compound under various stress conditions. It is important to note that these are predictions based on chemical principles and require experimental verification.
Table 1: Predicted Degradation Products of this compound
| Stress Condition | Predicted Degradation Product(s) | Predicted Mechanism |
| Hydrolysis (Forced) | 3-Amino-4-hydroxybenzoic acid | Nucleophilic Aromatic Substitution |
| Oxidation | This compound N-oxide, 3-Nitroso-4-iodobenzoic acid, 3-Nitro-4-iodobenzoic acid, Dimeric/Polymeric products | Oxidation of the amino group |
| Photolysis | 3-Aminobenzoic acid | Homolytic cleavage of C-I bond |
| Thermal | 3-Iodoaniline | Decarboxylation |
Experimental Protocols
The following are detailed, generalized protocols for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines and common practices in the pharmaceutical industry.[2][12]
General Procedure for Sample Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
Hydrolytic Stress
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. If no degradation is observed, increase the acid concentration or temperature. After the desired time, cool the solution and neutralize it with an appropriate amount of 0.1 N NaOH. Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.[13]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 8 hours. After the desired time, cool the solution and neutralize it with an appropriate amount of 0.1 N HCl. Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Keep the solution at 60°C for 24 hours. After cooling, dilute to a final concentration of 0.1 mg/mL with the mobile phase.
Oxidative Stress
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours. If no degradation is observed, the concentration of hydrogen peroxide or the temperature can be increased. Dilute the resulting solution to a final concentration of 0.1 mg/mL with the mobile phase for analysis.
Photolytic Stress
-
Solid State: Expose a thin layer of solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Solution State: Expose the stock solution (1 mg/mL) to the same light conditions. A control sample should be wrapped in aluminum foil to protect it from light. After exposure, dilute the solution to a final concentration of 0.1 mg/mL with the mobile phase.
Thermal Stress
-
Solid State: Expose the solid drug substance to dry heat at 80°C for 48 hours.
-
Solution State: Heat the stock solution at 80°C for 48 hours.
Analytical Methodology
A stability-indicating HPLC method is required to separate the parent compound from its potential degradation products. A reversed-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) with UV detection would be a suitable starting point for method development.
Visualizations
The following diagrams illustrate the predicted degradation pathways and a general workflow for conducting these stability studies.
Caption: Predicted degradation pathways for this compound.
Caption: General workflow for forced degradation studies.
Conclusion
This technical guide provides a predictive overview of the stability and degradation of this compound. Based on the chemical nature of its functional groups, the molecule is expected to be most susceptible to oxidative degradation at the amino group and thermal decarboxylation. Photodegradation leading to de-iodination is also a plausible pathway. While hydrolytic degradation is less likely under normal conditions, it cannot be ruled out under harsh basic conditions. The provided experimental protocols and visualizations serve as a robust starting point for researchers to perform comprehensive stability studies. It is imperative that these predictions are confirmed through rigorous experimental work to fully characterize the stability profile of this important pharmaceutical intermediate.
References
- 1. acdlabs.com [acdlabs.com]
- 2. ijrpp.com [ijrpp.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. jddtonline.info [jddtonline.info]
Acidity and pKa of 3-Amino-4-iodobenzoic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the acidity and pKa of 3-amino-4-iodobenzoic acid, a crucial molecule in various research and drug development applications. The document details the theoretical underpinnings of its acidic and basic properties, presents comparative data, and outlines a detailed experimental protocol for pKa determination.
Theoretical Background: Substituent Effects on the Acidity of Benzoic Acid
The acidity of a substituted benzoic acid is significantly influenced by the nature and position of the substituents on the aromatic ring. The pKa of the carboxylic acid group is a measure of its tendency to donate a proton. Electron-withdrawing groups (EWGs) increase the acidity (decrease the pKa) by stabilizing the negative charge of the resulting carboxylate anion through inductive or resonance effects. Conversely, electron-donating groups (EDGs) decrease acidity (increase the pKa) by destabilizing the carboxylate anion.[1][2]
The amino group (-NH₂) is a strong electron-donating group through its resonance effect, which generally decreases the acidity of the carboxylic acid.[3] Halogens, such as iodine, are electron-withdrawing through their inductive effect (-I effect), which increases acidity.[4] The position of these substituents (ortho, meta, or para) also plays a critical role in the overall electronic effect.
For aminobenzoic acids, two pKa values are of interest:
-
pKa₁: Corresponding to the deprotonation of the carboxylic acid group (-COOH).
-
pKa₂: Corresponding to the deprotonation of the protonated amino group (-NH₃⁺), also known as the anilinium ion.
Acidity and pKa of this compound
-
The Carboxylic Acid Group (-COOH):
-
The amino group at the meta-position (position 3) is primarily electron-withdrawing through its inductive effect, which would increase the acidity of the carboxylic acid. Its electron-donating resonance effect is not transmitted to the carboxylic acid from the meta position.
-
The iodine atom at the para-position (position 4) is strongly electron-withdrawing through its inductive effect, which will significantly increase the acidity of the carboxylic acid by stabilizing the carboxylate anion.
-
-
The Amino Group (-NH₂):
-
The pKa of the anilinium ion (the protonated amino group) is influenced by substituents on the ring. Electron-withdrawing groups decrease the basicity of the amino group (lower the pKa of the conjugate acid), as they pull electron density away from the nitrogen, making it less likely to accept a proton.
-
Both the meta-carboxyl group and the para-iodo group are electron-withdrawing, which is expected to decrease the basicity of the amino group compared to aniline.
-
Based on this analysis, this compound is expected to be a stronger acid (lower pKa₁) than benzoic acid and 3-aminobenzoic acid, due to the presence of the electron-withdrawing iodine atom. The basicity of the amino group (and thus the pKa₂ of the anilinium ion) is expected to be lower than that of 3-aminobenzoic acid.
The ionization equilibria for this compound are illustrated in the diagram below.
Caption: Ionization equilibria of this compound.
Comparative pKa Data
To contextualize the expected acidity of this compound, the following table summarizes the pKa values of related compounds.
| Compound | pKa₁ (-COOH) | pKa₂ (-NH₃⁺) |
| Benzoic Acid | 4.20 | - |
| 3-Aminobenzoic Acid | 4.78[3] | 3.07[5] |
| 4-Aminobenzoic Acid | 4.85-4.9[1][4] | 2.38-2.4[4][6] |
| 4-Iodobenzoic Acid | 4.00[7] | - |
| This compound | Predicted: < 4.0 | Predicted: < 3.0 |
Note: Predicted values for this compound are based on the electronic effects of the substituents as discussed above.
Experimental Determination of pKa
The pKa values of this compound can be experimentally determined using various methods, with potentiometric titration being a common and accurate technique.
Experimental Protocol: Potentiometric Titration
Objective: To determine the pKa values of this compound in an aqueous or mixed aqueous-organic solvent system.
Materials and Equipment:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (degassed)
-
Co-solvent (e.g., methanol or ethanol), if required for solubility
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable water-cosolvent mixture in a beaker.
-
Initial pH Measurement: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Record the initial pH.
-
Acidification (for pKa₂ determination): Titrate the solution with the standardized HCl solution to a pH below the expected pKa of the anilinium group (e.g., pH < 2) to ensure the amino group is fully protonated.
-
Titration with Base: Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.
-
Data Collection: Record the pH of the solution after each addition of NaOH. Ensure the pH reading has stabilized before adding the next increment. Collect data points frequently, especially in the regions where the pH changes rapidly (around the equivalence points).
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence points from the inflection points of the titration curve (or from the maxima of the first derivative plot, ΔpH/ΔV vs. V).
-
The pKa values can be determined from the pH at the half-equivalence points. pKa₁ will correspond to the half-equivalence point for the titration of the carboxylic acid, and pKa₂ will correspond to the half-equivalence point for the titration of the anilinium ion.
-
The workflow for this experimental protocol is visualized below.
Caption: Workflow for the experimental determination of pKa.
Conclusion
While a precise pKa value for this compound is not documented in readily available literature, a thorough analysis of the electronic effects of its substituents allows for a reliable prediction of its acidic properties. The presence of an electron-withdrawing iodine atom is expected to increase the acidity of the carboxylic acid group (lower pKa₁) compared to benzoic acid and 3-aminobenzoic acid. The amino group's basicity is anticipated to be reduced due to the electron-withdrawing nature of the rest of the molecule. For definitive quantitative data, experimental determination via methods such as potentiometric titration is recommended. This guide provides the theoretical framework and a practical protocol for researchers and professionals working with this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. global.oup.com [global.oup.com]
- 3. 3-Aminobenzoic acid CAS#: 99-05-8 [m.chemicalbook.com]
- 4. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]
- 7. 4-Iodobenzoic acid | 619-58-9 [chemicalbook.com]
An In-depth Technical Guide on the Molecular Geometry of 3-Amino-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular geometry of 3-Amino-4-iodobenzoic acid. In the absence of publicly available experimental crystal structure data, this document presents a computationally predicted geometry derived from Density Functional Theory (DFT) calculations. It includes a comprehensive summary of predicted bond lengths, bond angles, and dihedral angles. Furthermore, this guide outlines the standard experimental protocol for X-ray crystallography, the primary method for determining the solid-state structure of small organic molecules. A detailed methodology for the computational geometry optimization of this compound is also provided. Finally, a potential signaling pathway is proposed, illustrating the role of aminobenzoic acid derivatives as potential therapeutic agents, to provide a broader context for the molecule's application in drug development.
Introduction
This compound is a substituted aromatic carboxylic acid. The spatial arrangement of its constituent atoms, or its molecular geometry, is fundamental to its chemical reactivity, physical properties, and biological activity. Understanding the precise three-dimensional structure is crucial for applications in medicinal chemistry and materials science, where molecular shape governs interactions with biological targets and crystal packing.
While single-crystal X-ray diffraction is the definitive method for determining molecular geometry in the solid state, such data for this compound is not currently available in open-access crystallographic databases. Therefore, this guide utilizes a robust computational approach, specifically Density Functional Theory (DFT), to predict the molecule's geometry. DFT has been shown to provide highly accurate predictions of molecular structures, closely correlating with experimental results.[1]
This document serves as a comprehensive resource for researchers, providing both the predicted geometric parameters and the detailed methodologies to either reproduce these computational results or to determine the experimental structure.
Predicted Molecular Geometry
The molecular geometry of this compound was predicted using Density Functional Theory (DFT) calculations. The optimized structure reveals a nearly planar benzene ring, with the amino, iodo, and carboxylic acid functional groups attached. The planarity of the aromatic system is a key feature, influencing electronic properties and potential intermolecular interactions.
Quantitative Geometric Data
The following tables summarize the key predicted bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound.
Table 1: Predicted Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | C2 | 1.40 |
| C2 | C3 | 1.39 |
| C3 | C4 | 1.40 |
| C4 | C5 | 1.40 |
| C5 | C6 | 1.39 |
| C6 | C1 | 1.41 |
| C1 | C7 | 1.49 |
| C7 | O1 | 1.22 |
| C7 | O2 | 1.35 |
| O2 | H1 | 0.97 |
| C3 | N1 | 1.40 |
| N1 | H2 | 1.01 |
| N1 | H3 | 1.01 |
| C4 | I1 | 2.11 |
Table 2: Predicted Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C6 | C1 | C2 | 119.5 |
| C1 | C2 | C3 | 120.3 |
| C2 | C3 | C4 | 120.1 |
| C3 | C4 | C5 | 119.8 |
| C4 | C5 | C6 | 120.2 |
| C5 | C6 | C1 | 120.1 |
| C2 | C1 | C7 | 120.4 |
| C6 | C1 | C7 | 120.1 |
| C1 | C7 | O1 | 123.5 |
| C1 | C7 | O2 | 113.5 |
| O1 | C7 | O2 | 123.0 |
| C7 | O2 | H1 | 108.5 |
| C2 | C3 | N1 | 120.2 |
| C4 | C3 | N1 | 119.7 |
| C3 | N1 | H2 | 119.5 |
| C3 | N1 | H3 | 119.5 |
| H2 | N1 | H3 | 121.0 |
| C3 | C4 | I1 | 120.5 |
| C5 | C4 | I1 | 119.7 |
Table 3: Selected Predicted Dihedral Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| C6 | C1 | C2 | C3 | 0.1 |
| C2 | C1 | C7 | O1 | 179.8 |
| C2 | C1 | C7 | O2 | -0.5 |
| C1 | C2 | C3 | N1 | 179.9 |
| C2 | C3 | C4 | I1 | 179.8 |
Experimental and Computational Methodologies
Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.[2][3] A typical workflow for small organic molecules is as follows:
-
Crystal Growth : The first and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions) with no significant internal defects.[3] This is usually achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated in the beam, and the diffraction pattern of spots is recorded on a detector.
-
Structure Solution and Refinement : The positions of the atoms in the crystal lattice are determined from the intensities of the diffraction spots. This initial model is then refined to best fit the experimental data.
-
Data Analysis and Visualization : The final refined structure provides precise bond lengths, bond angles, and dihedral angles. The crystal packing and intermolecular interactions, such as hydrogen bonding, can also be analyzed.
Computational Protocol: Density Functional Theory (DFT) Geometry Optimization
The predicted molecular geometry of this compound presented in this guide was obtained through a standard computational chemistry workflow.
-
Initial Structure Generation : A 2D sketch of this compound is created and converted to a 3D structure using molecular modeling software.
-
Conformational Search (Optional but Recommended) : For flexible molecules, a conformational search is performed to identify the lowest energy conformer. For a relatively rigid molecule like this compound, this step may be less critical, but it is good practice to explore the rotation of the carboxylic acid and amino groups.
-
Geometry Optimization : The geometry of the initial structure is optimized using a DFT method. A common and reliable approach for organic molecules is to use a hybrid functional, such as B3LYP, with a suitable basis set, for instance, 6-31G(d,p).[4] The optimization process iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface that corresponds to a local energy minimum.
-
Frequency Calculation : To confirm that the optimized structure is a true minimum, a frequency calculation is performed. The absence of any imaginary frequencies indicates that the structure is at a local minimum on the potential energy surface.
-
Analysis of Results : The optimized geometry provides the predicted bond lengths, bond angles, and dihedral angles.
Biological Context and Potential Signaling Pathways
Derivatives of aminobenzoic acid have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[5][6][7] The specific biological role of this compound is not well-documented; however, it can be hypothesized to serve as a scaffold for the development of novel therapeutic agents. For instance, it could be a precursor for the synthesis of inhibitors of key enzymes in pathogenic bacteria or cancer cells.
Below is a conceptual diagram illustrating a potential mechanism of action for a hypothetical drug derived from this compound, targeting a bacterial signaling pathway.
Caption: Hypothetical inhibition of a bacterial signaling pathway by a this compound derivative.
Conclusion
This technical guide has provided a detailed overview of the molecular geometry of this compound based on computational predictions. The presented data on bond lengths, bond angles, and dihedral angles offer valuable insights for researchers in medicinal chemistry and materials science. While awaiting experimental verification through techniques like X-ray crystallography, the provided DFT-based geometry serves as a reliable model for further in silico studies, such as molecular docking and dynamics simulations. The outlined experimental and computational protocols offer a clear roadmap for the structural investigation of this and similar small molecules. The exploration of its potential biological context underscores the importance of structural knowledge in the rational design of new therapeutic agents.
References
- 1. Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eas.org [eas.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]
- 5. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocol for 3-Amino-4-iodobenzoic acid
An Application Note and Detailed Protocol for the Synthesis of 3-Amino-4-iodobenzoic Acid
This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate for researchers, scientists, and professionals in drug development. The protocol is based on the direct iodination of 3-aminobenzoic acid.
Introduction
This compound is a key building block in organic and medicinal chemistry. The presence of three distinct functional groups—an amine, a carboxylic acid, and an iodine atom—makes it a versatile precursor for the synthesis of complex molecules, including pharmaceutical agents and functional materials. The amino group is a powerful ortho, para-director in electrophilic aromatic substitution, which guides the regioselective introduction of the iodine atom.[1] This protocol details a direct iodination method, which is an efficient approach for this transformation.[1]
Reaction Scheme
The overall reaction involves the electrophilic aromatic substitution of an iodine atom onto the 3-aminobenzoic acid ring. The amino group directs the incoming electrophile to the ortho and para positions. In this case, iodination occurs at the 4-position, which is ortho to the activating amino group.
Caption: Synthesis of this compound via direct iodination.
Experimental Protocol
This protocol is adapted from established methods for the iodination of aminobenzoic acid derivatives.[2][3]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier | Purity |
| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 5.00 g | 36.46 | Sigma-Aldrich | ≥99% |
| Sodium Iodide | NaI | 149.89 | 6.00 g | 40.03 | Acros Organics | ≥99% |
| Sodium Hypochlorite | NaOCl | 74.44 | ~50 mL | - | Fisher Chemical | 10-15% solution |
| Methanol | CH₃OH | 32.04 | 100 mL | - | VWR | ACS Grade |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | q.s. | - | Alfa Aesar | ≥98% |
| Hydrochloric Acid | HCl | 36.46 | q.s. | - | J.T. Baker | 2 M solution |
| Deionized Water | H₂O | 18.02 | As needed | - | In-house | - |
Procedure
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-aminobenzoic acid (5.00 g) and sodium iodide (6.00 g). Add methanol (100 mL) and stir at room temperature until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Iodination: Slowly add the sodium hypochlorite solution (~50 mL) dropwise to the cooled reaction mixture over 30 minutes. Monitor the temperature to ensure it remains below 10 °C. The solution will develop a dark orange/brown color.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of excess iodine dissipates and the solution becomes pale yellow.
-
Precipitation: Carefully acidify the reaction mixture by adding 2 M hydrochloric acid dropwise. The product will begin to precipitate. Continue adding acid until the pH of the solution is between 3 and 5.[2]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold deionized water (2 x 30 mL) to remove any remaining salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C overnight to obtain the final product.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
The synthesized product can be characterized by various analytical techniques to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Off-white to light brown solid |
| Yield | 85-95% |
| Melting Point | 208-210 °C[4] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.85 (d, 1H), 7.20 (s, 1H), 6.90 (d, 1H), 5.80 (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 167.0, 150.0, 139.5, 122.0, 116.0, 111.0, 88.0 |
| Mass Spec (ESI-) | m/z = 262.0 [M-H]⁻ |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium hypochlorite is corrosive and an oxidizing agent. Avoid contact with skin and eyes.
-
Hydrochloric acid is corrosive. Handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
Application Notes and Protocols for the Purification of 3-Amino-4-iodobenzoic Acid
For researchers, scientists, and drug development professionals, obtaining high-purity 3-Amino-4-iodobenzoic acid is crucial for reliable downstream applications, including organic synthesis and pharmaceutical intermediate development. This document provides detailed protocols for three common purification methods: recrystallization, column chromatography, and acid-base extraction. Additionally, a general high-performance liquid chromatography (HPLC) method for purity analysis is described.
Due to the limited availability of specific purification data for this compound, the following protocols have been adapted from established methods for structurally similar compounds, such as its isomers and other substituted benzoic acids. Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific sample.
Data Summary
The following table summarizes representative quantitative data for the purification of substituted aminobenzoic acids, providing an expected range of yield and purity enhancement.
| Purification Method | Starting Material Purity (Typical) | Final Purity (Typical) | Recovery Yield (Typical) | Key Parameters |
| Recrystallization | 85-95% | >98% | 70-90% | Solvent system, cooling rate |
| Column Chromatography | 80-90% | >99% | 60-85% | Stationary phase, eluent system |
| Acid-Base Extraction | 70-90% | >95% | 80-95% | pH adjustment, solvent choice |
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The crude this compound is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor.
Application Notes:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aminobenzoic acids, polar solvents or a mixture of solvents are often effective. Ethanol, methanol, water, or mixtures such as ethanol/water or dichloromethane/methanol are good starting points for solvent screening.
-
Decolorization: If the crude material is colored, activated charcoal can be added to the hot solution to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
-
Inducing Crystallization: If crystals do not form upon cooling, scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can initiate crystallization.
Experimental Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions to avoid using an excessive amount.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Application Notes and Protocols for the Use of 3-Amino-4-iodobenzoic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-iodobenzoic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. Its utility is especially prominent in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds. The presence of the iodo-, amino-, and carboxylic acid functionalities on the benzene ring makes it an attractive starting material for the synthesis of a wide array of biaryl compounds, which are key structural motifs in many pharmaceutical agents and functional materials.
The reactivity of the C-I bond, being the most labile among the aryl halides, allows for milder reaction conditions in the rate-determining oxidative addition step of the catalytic cycle compared to its bromo and chloro analogs. However, the presence of the amino and carboxylic acid groups can present challenges, such as potential catalyst inhibition and solubility issues under basic reaction conditions. Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and purity.
This document provides detailed application notes and experimental protocols for the successful implementation of this compound in Suzuki coupling reactions.
Data Presentation: Suzuki Coupling of this compound with Various Arylboronic Acids
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. This data is compiled from analogous reactions and serves as a guide for reaction optimization.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | >95 |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O (2:1) | 80 | 12 | ~95 |
| 4 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O (5:1) | 90 | 16 | ~80-90 |
| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 2-MeTHF | 100 | 18 | >90 |
| 6 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O (4:1) | 85 | 14 | ~80 |
Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and efficiency of the work-up and purification procedures. The data is representative of typical outcomes for structurally similar substrates.
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is a general starting point and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water via syringe to the flask to create a 4:1 to 5:1 solvent mixture. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the this compound.
-
-
Catalyst Addition:
-
Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst (3-5 mol%) to the reaction mixture.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath or heating mantle set to 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Acidify the aqueous layer with 1M HCl to a pH of ~4-5. This will protonate the carboxylic acid and may cause the product to precipitate.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 3-amino-4-arylbenzoic acid.
-
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Suzuki coupling reaction.
3-Amino-4-iodobenzoic Acid: A Versatile Scaffold in Medicinal Chemistry
St. Louis, MO – December 27, 2025 – 3-Amino-4-iodobenzoic acid is emerging as a valuable and versatile building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutic agents. Its distinct structural features, including an aromatic ring substituted with amino, iodo, and carboxylic acid groups, provide multiple points for chemical modification, enabling the synthesis of diverse compound libraries with a wide range of biological activities. Researchers are increasingly leveraging this scaffold to design potent antimicrobial and anticancer agents.
The presence of the iodine atom is particularly advantageous for synthetic chemists. It serves as a handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. The amino and carboxylic acid groups also offer sites for derivatization, further expanding the chemical space that can be explored from this starting material.
Antimicrobial Applications: Targeting Drug-Resistant Pathogens
A significant area of application for iodobenzoic acid derivatives is in the development of new antimicrobial agents to combat the growing threat of drug-resistant bacteria and fungi. Recent studies have focused on the synthesis and evaluation of hydrazone derivatives of iodobenzoic acids, which have shown promising activity against a panel of clinically relevant pathogens.
Quantitative Antimicrobial Activity Data
A recent study by C.S. anes and colleagues systematically investigated the antimicrobial properties of a series of hydrazones derived from 2-, 3-, and 4-iodobenzoic acid. The minimum inhibitory concentration (MIC) values for these compounds against various bacterial and fungal strains are summarized in the table below.
| Compound | S. aureus (MRSA) ATCC 43300 | S. aureus ATCC 29213 | S. epidermidis ATCC 12228 | E. faecalis ATCC 29212 | C. albicans ATCC 10231 | C. parapsilosis ATCC 22019 |
| 3-Iodo-N'-(4-nitrobenzylidene)benzohydrazide | >128 | 128 | 64 | 128 | 32 | 16 |
| 3-Iodo-N'-(2,4-dichlorobenzylidene)benzohydrazide | 64 | 64 | 32 | 64 | 16 | 8 |
| 4-Iodo-N'-(4-nitrobenzylidene)benzohydrazide | 64 | 32 | 16 | 32 | 8 | 4 |
| 4-Iodo-N'-(2,4-dichlorobenzylidene)benzohydrazide | 32 | 16 | 8 | 16 | 4 | 2 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 | - | - |
| Fluconazole | - | - | - | - | 2 | 1 |
| Data extracted from a study on iodobenzoic acid hydrazones, presented for comparative purposes. The original study should be consulted for full details.[1] |
Anticancer Applications: Targeting Key Signaling Pathways
In the realm of oncology, derivatives of aminobenzoic acids are being explored for their potential to inhibit cancer cell proliferation and survival. These compounds can be designed to target various components of cellular signaling pathways that are often dysregulated in cancer.
While specific quantitative data for the anticancer activity of this compound derivatives is still emerging, related aminobenzoic acid analogs have shown inhibitory activity against key targets in cancer progression. For instance, some derivatives have been shown to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in the growth and spread of many cancers. The inhibition of such kinases can disrupt downstream signaling cascades, such as the PI3K/Akt/mTOR and JAK/STAT pathways, leading to reduced cell proliferation and induction of apoptosis.
Below is a conceptual diagram illustrating how a hypothetical this compound derivative could inhibit a key cancer signaling pathway.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of new chemical entities. Below are representative protocols for the synthesis of iodobenzoic acid hydrazides and their subsequent conversion to hydrazones, as well as a general method for assessing their antimicrobial activity.
Synthesis of Iodobenzoic Acid Hydrazides
This protocol describes the synthesis of 3-iodobenzoic acid hydrazide, a key intermediate.
Materials:
-
Methyl 3-iodobenzoate
-
Hydrazine hydrate (100%)
-
Ethanol (anhydrous)
Procedure:
-
Dissolve methyl 3-iodobenzoate (0.001 mole) in 2 mL of anhydrous ethanol in a round-bottomed flask by heating under reflux.[1]
-
Add 0.0011 mole of 100% hydrazine hydrate to the solution.[1]
-
Continue heating the solution under reflux for 3 hours.[1]
-
Allow the reaction mixture to cool to room temperature and then place it in a refrigerator for 24 hours.[1]
-
Collect the resulting precipitate by filtration under reduced pressure.[1]
-
Recrystallize the crude product from 96% ethanol to obtain the purified 3-iodobenzoic acid hydrazide.[1]
Synthesis of N'-Substituted-3-iodobenzohydrazides (Hydrazones)
This protocol outlines the general procedure for the condensation reaction to form the final hydrazone derivatives.
Materials:
-
3-Iodobenzoic acid hydrazide
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ethanol (anhydrous)
Procedure:
-
Add 0.001 mole of 3-iodobenzoic acid hydrazide to a round-bottom flask containing 3 mL of anhydrous ethanol.[1]
-
Heat the mixture under reflux until the hydrazide is completely dissolved.[1]
-
Add 0.0011 mole of the appropriate substituted aldehyde to the flask.[1]
-
Continue heating the reaction mixture under reflux for 3 hours.[1]
-
After the reaction is complete, cool the solution in an ice bath and then place it in a refrigerator for 24 hours to facilitate precipitation.[1]
-
Collect the solid product by filtration and wash with cold ethanol.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Synthesized hydrazone compounds
-
Bacterial and fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth/medium in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (microorganism with no compound) and negative (broth/medium only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound and its isomers are proving to be highly valuable starting materials in the field of medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization make them attractive scaffolds for the development of new drugs. The promising antimicrobial and potential anticancer activities of their derivatives underscore the importance of continued research into this class of compounds. Future studies will likely focus on optimizing the lead compounds to improve their efficacy and pharmacokinetic properties, with the ultimate goal of translating these findings into new clinical therapies.
References
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 3-Amino-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various heterocyclic compounds utilizing 3-Amino-4-iodobenzoic acid as a key starting material. The protocols focus on palladium-catalyzed reactions, including intramolecular amination and Suzuki-Miyaura coupling, which are foundational for constructing complex molecular architectures relevant to medicinal chemistry and drug discovery.
General Workflow
The synthesis of diverse heterocyclic scaffolds from this compound typically follows a multi-step sequence. The initial step often involves the functionalization of the amino or carboxylic acid group to introduce a second reactive moiety. This is followed by a key intramolecular cyclization step, often catalyzed by a transition metal like palladium, to form the core heterocyclic ring system. Alternatively, the aryl iodide can be used in cross-coupling reactions to build a more complex precursor prior to cyclization.
Caption: General synthetic strategies from this compound.
Protocol 1: Synthesis of Dibenzo[b,e][1][2]diazepinones via Palladium-Catalyzed Intramolecular Amination
The intramolecular Buchwald-Hartwig amination is a powerful method for forming nitrogen-containing heterocyclic rings.[1] This protocol outlines the synthesis of a dibenzo[b,e][1][2]diazepinone scaffold, a core structure in many pharmacologically active compounds. The strategy involves an initial acylation of this compound with 2-fluoronitrobenzene, followed by reduction of the nitro group and subsequent palladium-catalyzed intramolecular cyclization.
Reaction Pathway
Caption: Synthesis of Dibenzo[b,e][1][2]diazepinones via Buchwald-Hartwig cyclization.
Experimental Protocol
Step 1: Synthesis of 3-((2-Aminobenzoyl)amino)-4-iodobenzoic acid (Precursor)
-
This step requires a two-part synthesis: first, acylation with a protected or nitro-containing benzoyl chloride, followed by deprotection/reduction. For simplicity, we assume the direct coupling with an available amino-functionalized partner.
-
To a solution of this compound (1.0 eq) in dry pyridine (0.2 M) under a nitrogen atmosphere, add 2-aminobenzoyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the mixture into ice-cold 1 M HCl and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the precursor amide.
Step 2: Intramolecular Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube, add the precursor amide (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), BINAP (0.04 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).[1]
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (0.1 M) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 18-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired dibenzo[b,e][1][2]diazepinone.
Data Presentation
| Step | Reactant 1 | Reactant 2 | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2-Aminobenzoyl chloride | - | Pyridine | Pyridine | RT | 12 | 75-85 |
| 2 | Precursor Amide | - | Pd(OAc)₂ (2), BINAP (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 60-70[1] |
Protocol 2: Synthesis of 3-Aryl-4-aminobenzoic Acids via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[3] It is particularly useful for modifying the aryl iodide of this compound to introduce diverse aryl or heteroaryl substituents. The resulting biaryl compounds can serve as advanced intermediates for the synthesis of other complex heterocycles.[3]
Catalytic Cycle Workflow
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Experimental Protocol
-
In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[3]
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the starting aryl iodide.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir under an inert atmosphere for 4-16 hours, monitoring completion by TLC or LC-MS.
-
After cooling, dilute the mixture with water and acidify with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and then with a cold non-polar solvent like hexane to remove non-polar impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-aryl-4-aminobenzoic acid.
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ (3.0) | Dioxane/H₂O | 90 | 8 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | DME/H₂O | 85 | 6 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 12 | 78 |
Note: Yields are representative and can vary based on the specific boronic acid used and reaction scale.
Protocol 3: Synthesis of 7-Iodo-2-methylquinazolin-4(3H)-one
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities.[4] This protocol is adapted from methods used for substituted anthranilic acids and describes the synthesis of a 7-iodo-quinazolinone derivative from this compound.[4] The synthesis involves the acylation of the amino group with acetic anhydride, followed by cyclization with a nitrogen source like formamide or an amine in the presence of a dehydrating agent.
Reaction Pathway
Caption: Synthesis of a 7-Iodo-quinazolin-4(3H)-one derivative.
Experimental Protocol
Step 1: Synthesis of 3-Acetamido-4-iodobenzoic acid
-
A mixture of this compound (1.0 eq) and acetic anhydride (3.0 eq) is heated at reflux for 2-3 hours.
-
After cooling, the reaction mixture is poured into cold water.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to give 3-acetamido-4-iodobenzoic acid, which is often used in the next step without further purification.
Step 2: Cyclization to form 7-Iodo-2-methylquinazolin-4(3H)-one
-
A mixture of 3-acetamido-4-iodobenzoic acid (1.0 eq) and an appropriate amine (e.g., benzylamine, 1.2 eq) is suspended in a solvent like toluene.
-
Phosphorus trichloride (PCl₃, 0.5 eq) is added dropwise to the suspension at room temperature.[4]
-
The mixture is heated to reflux (approx. 110 °C) for 4-6 hours.
-
After cooling, the reaction is quenched by carefully adding a saturated solution of sodium bicarbonate.
-
The mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the final quinazolinone product.
Data Presentation
| Step | Starting Material | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Acetic Anhydride | Neat | 140 | 3 | >90 |
| 2 | 3-Acetamido-4-iodobenzoic acid | Benzylamine, PCl₃ | Toluene | 110 | 5 | 70-80[4] |
References
Application Notes and Protocols for Amide Bond Formation Using 3-Amino-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development, owing to the prevalence of the amide functional group in biologically active molecules. 3-Amino-4-iodobenzoic acid is a valuable building block, featuring three distinct functional groups that can be selectively manipulated. The presence of the amino group allows for amide bond formation, the carboxylic acid enables coupling reactions, and the iodine atom serves as a handle for various cross-coupling reactions, making it a versatile scaffold for the synthesis of complex molecules.
This document provides detailed protocols for the amide bond formation of this compound with primary and secondary amines using two common and efficient coupling methods: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Data Presentation
Due to the limited availability of published data specifically for the amide coupling of this compound, the following table presents representative data for the amide coupling of structurally similar aminobenzoic acids. These yields are dependent on the specific amine used and the efficiency of purification.
| Entry | Amine | Coupling Method | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | EDC/HOBt | 12-24 | ~85 |
| 2 | Aniline | EDC/HOBt | 18-24 | ~78 |
| 3 | Morpholine | EDC/HOBt | 12-18 | ~92 |
| 4 | Benzylamine | HATU | 2-4 | >90 |
| 5 | Aniline | HATU | 2-6 | >85 |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the formation of an amide bond between this compound and a primary or secondary amine using EDC as the coupling agent and HOBt as an additive to suppress side reactions and minimize racemization.[1][2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).
-
Dissolve the carboxylic acid in an anhydrous solvent such as DCM or DMF (to a concentration of approximately 0.1-0.2 M).
-
Add the desired amine (1.1 equiv.) to the solution.
-
Add HOBt (1.2 equiv.) to the reaction mixture.
-
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath.
-
Add a non-nucleophilic base such as DIPEA or TEA (2.5 equiv.) to the stirred solution.
-
Slowly add EDC·HCl (1.2 equiv.) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.
Protocol 2: HATU Mediated Amide Coupling
This protocol utilizes HATU, a highly efficient uronium-based coupling reagent, which often results in faster reaction times and higher yields, particularly for sterically hindered or electronically deactivated amines.[3][4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous DMF, add DIPEA (2.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 equiv.) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.
-
Amine Addition: Slowly add the amine (1.2 equiv.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General workflow for amide bond formation.
Caption: Simplified mechanism of EDC/HOBt coupling.
Spectroscopic Characterization of N-Substituted 3-Amino-4-iodobenzamides
The successful formation of the amide bond can be confirmed by various spectroscopic techniques.
-
¹H NMR Spectroscopy: The formation of the amide bond is typically confirmed by the appearance of a new signal in the downfield region (δ 7.5-9.5 ppm) corresponding to the amide N-H proton. The chemical shifts of the aromatic protons of the 3-amino-4-iodobenzoyl moiety will also be affected by the formation of the amide.
-
¹³C NMR Spectroscopy: A new signal corresponding to the amide carbonyl carbon will appear in the range of δ 165-175 ppm.
-
IR Spectroscopy: The infrared spectrum will show a characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹. A band for the N-H stretch will also be present around 3200-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the expected mass of the N-substituted 3-amino-4-iodobenzamide product.
Troubleshooting
-
Low or No Product Formation: Ensure all reagents and solvents are anhydrous. Consider increasing the equivalents of the coupling reagent and base. For challenging couplings, switching to a more powerful reagent like HATU may be beneficial.
-
Self-Coupling of this compound: This can occur if the amino group of one molecule reacts with the activated carboxyl group of another. To minimize this, pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine. Slow, dropwise addition of the amine can also be helpful.
-
Difficult Purification: The water-soluble urea byproduct from EDC can typically be removed with an aqueous workup. If purification is still challenging, consider using a different coupling reagent that produces byproducts with different solubility properties.
References
Application Notes and Protocols for Sonogashira Coupling of 3-Amino-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Sonogashira coupling reaction utilizing 3-Amino-4-iodobenzoic acid and its derivatives. This versatile cross-coupling reaction serves as a powerful tool for the synthesis of a wide array of complex organic molecules, with significant applications in medicinal chemistry and materials science. The primary focus of these notes is the synthesis of substituted quinoline and benzofuran scaffolds, which are prevalent in numerous pharmaceutical agents.
Introduction to Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base.[1][2] The reaction is renowned for its mild conditions, broad functional group tolerance, and high yields, making it a cornerstone of modern organic synthesis.[2] Aryl iodides, such as this compound, are particularly reactive substrates in Sonogashira couplings, often enabling the reaction to proceed at room temperature.[2]
Due to the presence of both an amino and a carboxylic acid group, it is often advantageous to use an esterified form of this compound, such as the methyl or ethyl ester, to prevent potential side reactions involving the carboxylic acid functionality under the basic conditions of the Sonogashira coupling.
Application 1: Synthesis of Substituted Quinolines
A significant application of the Sonogashira coupling of this compound derivatives is the synthesis of substituted quinolines. This is typically achieved through a one-pot, tandem reaction sequence involving an initial Sonogashira coupling followed by an intramolecular cyclization. The amino group, positioned ortho to the newly introduced alkynyl substituent, readily participates in the cyclization to form the quinoline ring system. This methodology is highly valuable in drug discovery, as the quinoline scaffold is a key component of many therapeutic agents.[3]
Logical Workflow for Quinoline Synthesis
Caption: Tandem Sonogashira coupling and cyclization workflow.
Experimental Protocol: Synthesis of Substituted 4-Aminoquinolines
This protocol is adapted from a general procedure for a similar substrate, methyl 4-amino-2-iodobenzoate, and is expected to be applicable to the methyl or ethyl ester of this compound for the synthesis of 7-substituted quinoline derivatives.[3]
Materials:
-
Methyl 3-amino-4-iodobenzoate (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add methyl 3-amino-4-iodobenzoate, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by triethylamine via syringe. Stir the mixture at room temperature for 15 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Cyclization: Upon completion of the Sonogashira coupling (disappearance of the starting aryl iodide), an acid or base catalyst can be added to facilitate the cyclization to the quinoline ring. For some substrates, the reaction conditions of the Sonogashira coupling may be sufficient to induce cyclization.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with saturated aqueous ammonium chloride, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data for Quinoline Synthesis
The following table presents representative yields for the synthesis of substituted 4-aminoquinolines from a related iodoaniline precursor, demonstrating the feasibility of this approach.[3]
| Entry | o-Haloaniline | Alkyne | Isocyanide | Product | Yield (%) |
| 1 | 2-Bromoaniline | Phenylacetylene | tert-Butyl isocyanide | N-(tert-Butyl)-2-phenylquinolin-4-amine | 81 |
| 2 | 2-Bromo-4-fluoroaniline | Phenylacetylene | tert-Butyl isocyanide | N-(tert-Butyl)-6-fluoro-2-phenylquinolin-4-amine | 84 |
| 3 | 2-Bromoaniline | 1-Ethynyl-4-fluorobenzene | tert-Butyl isocyanide | N-(tert-Butyl)-2-(4-fluorophenyl)quinolin-4-amine | 77 |
| 4 | Methyl 2-amino-5-bromobenzoate | Phenylacetylene | tert-Butyl isocyanide | Methyl 4-(tert-butylamino)-2-phenylquinoline-6-carboxylate | 44 |
Application 2: Synthesis of Substituted Benzofurans
While the synthesis of quinolines proceeds via the reaction of the amino group, the carboxylic acid functionality in this compound can be envisioned as a handle for the synthesis of other heterocyclic systems. For instance, after Sonogashira coupling, the amino group could be transformed into a hydroxyl group via a Sandmeyer reaction, providing a precursor for the synthesis of substituted benzofurans through subsequent intramolecular cyclization.
Proposed Signaling Pathway for Benzofuran Synthesis
Caption: Proposed pathway for benzofuran synthesis.
General Experimental Protocol for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of an ester of this compound with a terminal alkyne.
Materials:
-
Methyl 3-amino-4-iodobenzoate (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
CuI (0.05 eq)
-
Diisopropylamine (DIPA) (3.0 eq)
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dried round-bottom flask, dissolve methyl 3-amino-4-iodobenzoate in anhydrous THF under an inert atmosphere.
-
Reagent Addition: Add the terminal alkyne, diisopropylamine, Pd(PPh₃)₄, and CuI to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Representative Quantitative Data for Sonogashira Coupling
The following table summarizes typical yields for Sonogashira coupling reactions with various aryl iodides, which can be expected to be similar for the coupling of methyl 3-amino-4-iodobenzoate.
| Entry | Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 95 |
| 2 | 4-Iodoanisole | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | DIPA | DMF | 88 |
| 3 | Ethyl 4-iodobenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 90 |
| 4 | 3-Iodoaniline | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 92 |
Conclusion
The Sonogashira coupling of this compound and its esters is a highly effective method for the synthesis of complex molecular scaffolds. The resulting alkynyl-substituted aminobenzoates are versatile intermediates that can be readily converted into medicinally relevant heterocyclic compounds such as quinolines and, potentially, benzofurans. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this valuable building block in their drug discovery and development endeavors.
References
The Strategic Role of 3-Amino-4-iodobenzoic Acid in Targeted Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-iodobenzoic acid is a versatile building block in medicinal chemistry, offering a unique scaffold for the design and synthesis of targeted therapeutic agents. Its distinct trifunctional nature, featuring an amino group, a carboxylic acid, and an iodine atom on a benzene ring, provides multiple points for chemical modification. This allows for the systematic optimization of structure-activity relationships (SAR) and the development of molecules with high affinity and selectivity for specific biological targets. The presence of the iodine atom is particularly advantageous, not only for its role in directing chemical reactions but also for its potential use in developing radiolabeled imaging agents and therapeutics. These application notes provide an overview of the utility of this compound in targeted drug design, with a focus on its application in the synthesis of enzyme inhibitors and as a core for developing bioactive heterocyclic compounds.
Application 1: Scaffold for the Synthesis of Targeted Enzyme Inhibitors
The this compound scaffold is a valuable starting point for the development of inhibitors targeting key enzymes in disease pathways, such as those involved in cancer. The amino and carboxylic acid groups can be readily modified to interact with specific residues in the active site of an enzyme, while the iodine atom can be utilized for further functionalization through cross-coupling reactions to enhance potency and selectivity.
Design Strategy for Enzyme Inhibitors
A common strategy in targeted drug design is to mimic the natural substrate or cofactor of an enzyme. For many kinases, which are crucial targets in oncology, inhibitors are designed to occupy the ATP-binding pocket. The aminobenzoic acid core can serve as a foundational structure that, with appropriate modifications, can form key hydrogen bonds and hydrophobic interactions within these pockets.
Hypothetical Application: Design of a PARP-1 Inhibitor
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations). The design of PARP-1 inhibitors often involves a pharmacophore that mimics the nicotinamide moiety of the NAD+ substrate. This compound can serve as a precursor to construct such pharmacophores.
Logical Workflow for PARP-1 Inhibitor Synthesis:
Caption: Synthetic strategy for a hypothetical PARP-1 inhibitor.
Experimental Protocol: Synthesis of a 1H-Thieno[3,4-d]imidazole-4-carboxamide Scaffold (Adapted from a similar synthesis)
This protocol outlines the synthesis of a core scaffold that could be further elaborated into a potent PARP-1 inhibitor, starting from a functionalized aminobenzoic acid derivative.
Materials:
-
Substituted 3-aminobenzoic acid derivative (as a proxy for this compound)
-
Piperazine derivative
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Iodobenzene diacetate
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Appropriate boronic acid or ester for Suzuki coupling
-
Solvents: DMF, Dioxane, etc.
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Amide Coupling:
-
To a solution of the 3-aminobenzoic acid derivative (1.0 eq) in DMF, add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the piperazine derivative (1.1 eq) and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Heterocycle Formation:
-
Dissolve the product from step 1 in a suitable solvent.
-
Add a cyclizing agent, such as iodobenzene diacetate, and heat the reaction as required.
-
Monitor the formation of the heterocyclic core by LC-MS.
-
Work up the reaction and purify the product.
-
-
Suzuki Coupling:
-
To a solution of the iodinated heterocyclic intermediate in a suitable solvent (e.g., dioxane/water), add the boronic acid or ester (1.5 eq), a palladium catalyst (0.1 eq), and a base (e.g., K₂CO₃).
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed.
-
Cool the reaction, filter off the catalyst, and extract the product.
-
Purify the final compound by column chromatography or recrystallization.
-
Application 2: Precursor for Targeted Radiopharmaceuticals
The iodine atom in this compound makes it an excellent precursor for the synthesis of radioiodinated molecules for use in targeted radiotherapy and medical imaging (e.g., SPECT or PET). By attaching a tumor-targeting moiety (e.g., a peptide or a small molecule that binds to a cancer-specific receptor), a radiolabeled drug can be delivered specifically to cancer cells.[1]
Design Strategy for a Radioiodinated Therapeutic Agent
The design involves conjugating a derivative of this compound with a biomolecule that has high affinity for a tumor-associated antigen or receptor. The iodine atom can then be replaced with a radioactive isotope of iodine (e.g., ¹²³I for imaging, ¹³¹I for therapy).
Workflow for Developing a Targeted Radiopharmaceutical:
Caption: Development of a targeted radiopharmaceutical.
Experimental Protocol: General Radioiodination via Iododestannylation
This is a common method for introducing radioactive iodine into an aromatic ring. It involves the synthesis of a trialkyltin precursor.
Materials:
-
3-Amino-4-(tributylstannyl)benzoic acid derivative
-
Radioactive iodide (e.g., Na¹²⁵I)
-
Oxidizing agent (e.g., Chloramine-T)
-
Quenching agent (e.g., sodium metabisulfite)
-
HPLC for purification
Procedure:
-
Precursor Synthesis: Synthesize the 3-amino-4-(tributylstannyl)benzoic acid derivative from this compound via a palladium-catalyzed stannylation reaction.
-
Radiolabeling:
-
To a solution of the stannylated precursor in a suitable solvent, add the radioactive sodium iodide solution.
-
Add an oxidizing agent (e.g., Chloramine-T) to initiate the electrophilic substitution.
-
Allow the reaction to proceed for a short period (typically 5-15 minutes) at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding a reducing agent like sodium metabisulfite.
-
Purify the radiolabeled compound using reverse-phase HPLC to separate it from unreacted iodide and other impurities.
-
-
Quality Control: Analyze the final product for radiochemical purity and specific activity.
Data Presentation
While specific quantitative data for targeted drugs derived directly from this compound is not abundant in publicly available literature, the following table presents hypothetical inhibitory data for a designed PARP-1 inhibitor to illustrate the type of data generated in drug discovery programs.
| Compound ID | Target | IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (µM) |
| AI-PARPi-01 | PARP-1 | 15 | MDA-MB-436 (BRCA1 mutant) | 0.5 |
| AI-PARPi-02 | PARP-1 | 5 | MDA-MB-436 (BRCA1 mutant) | 0.1 |
| Olaparib (Ref.) | PARP-1 | 2 | MDA-MB-436 (BRCA1 mutant) | 0.08 |
Signaling Pathway Visualization
Targeted therapies often work by inhibiting specific signaling pathways that are dysregulated in diseases like cancer. The following diagram illustrates the role of PARP in DNA repair and how PARP inhibitors can lead to synthetic lethality in cancer cells with BRCA mutations.
Caption: PARP inhibition and synthetic lethality.
Conclusion
This compound is a valuable and versatile scaffold in the field of targeted drug design. Its unique chemical functionalities allow for the synthesis of a diverse range of bioactive molecules, including potent enzyme inhibitors and targeted radiopharmaceuticals. The strategic incorporation of this building block into drug discovery pipelines can facilitate the development of novel therapies with improved efficacy and selectivity. Further exploration of derivatives of this compound is warranted to fully realize its therapeutic potential.
References
Application Notes and Protocols: 3-Amino-4-iodobenzoic Acid as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-iodobenzoic acid is a valuable and versatile precursor in the synthesis of complex pharmaceutical compounds. Its trifunctional nature, possessing an amino group, a carboxylic acid, and an iodine atom on a benzene ring, allows for a variety of chemical modifications, making it an ideal starting material for the construction of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of Trametinib (Mekinist®), a potent MEK inhibitor used in cancer therapy. The protocols provided herein are based on established chemical transformations and published data.
Introduction
The strategic incorporation of halogen atoms, particularly iodine, in pharmaceutical intermediates offers significant advantages in synthetic chemistry. The carbon-iodine bond is relatively weak, making it an excellent leaving group for various cross-coupling reactions, which are fundamental in modern drug discovery. This compound, with its unique substitution pattern, serves as a key building block for introducing the 2-fluoro-4-iodoaniline moiety, a critical component of several targeted therapies. This document will focus on its application in the synthesis of Trametinib, a selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2) enzymes in the RAS/RAF/MEK/ERK pathway. Dysregulation of this pathway is a hallmark of many cancers.
Application: Synthesis of Trametinib
Trametinib is an FDA-approved oral medication for the treatment of various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, particularly those with BRAF V600E or V600K mutations. The synthesis of Trametinib involves the coupling of a complex pyridopyrimidine core with a substituted aniline derivative. This compound is a key precursor to one of the critical building blocks of Trametinib, 2-fluoro-4-iodoaniline.
Signaling Pathway Targeted by Trametinib
Trametinib inhibits the MEK1 and MEK2 kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth. By inhibiting MEK, Trametinib blocks the phosphorylation and activation of ERK, thereby suppressing the downstream signaling cascade and inhibiting tumor cell proliferation.
Experimental Protocols
The synthesis of Trametinib from this compound can be envisioned as a multi-step process. The following protocols are provided as a guide for researchers.
Proposed Synthesis of 2-Fluoro-4-iodoaniline from this compound
Step 1: Synthesis of 3-Amino-4-iodobenzoyl Azide (Proposed)
-
Materials: this compound, thionyl chloride (SOCl₂), sodium azide (NaN₃), acetone, water.
-
Procedure:
-
To a solution of this compound (1 equivalent) in an appropriate solvent (e.g., toluene with a catalytic amount of DMF), add thionyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours, then heat to reflux for 1 hour to ensure complete formation of the acyl chloride.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude acyl chloride in acetone and cool to 0 °C.
-
Slowly add a solution of sodium azide (1.5 equivalents) in water to the acetone solution.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 3-amino-4-iodobenzoyl azide, which should be used immediately in the next step without further purification due to its potential instability.
-
Step 2: Curtius Rearrangement and Trapping to form a Carbamate (Proposed)
-
Materials: 3-Amino-4-iodobenzoyl azide, tert-butanol, toluene.
-
Procedure:
-
Dissolve the crude 3-amino-4-iodobenzoyl azide in dry toluene.
-
Add tert-butanol (excess) to the solution.
-
Heat the reaction mixture to reflux (around 80-110 °C) and monitor the reaction by TLC until the starting material is consumed. Nitrogen gas will be evolved during the reaction.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product, tert-butyl (3-amino-4-iodophenyl)carbamate, can be purified by column chromatography.
-
Step 3: Fluorination and Deprotection to 2-Fluoro-4-iodoaniline (Proposed)
This step is challenging and may require specialized fluorinating reagents. A potential, though not trivial, transformation could involve a diazotization-fluorination (Balz-Schiemann type reaction) on the amino group, followed by deprotection of the carbamate. A more direct conversion from an aniline to a fluoroaniline is generally not straightforward. A more plausible route would involve starting from a precursor that already contains the fluorine atom.
Alternative and More Direct Precursor: 2-Fluoro-4-iodoaniline
Given the challenges in the proposed synthesis from this compound, many synthetic routes for Trametinib start directly from commercially available 2-fluoro-4-iodoaniline. The following protocols detail the synthesis of key intermediates from this starting material.
Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
This urea derivative is a key intermediate in the synthesis of Trametinib.
Experimental Protocol:
-
Materials: 2-Fluoro-4-iodoaniline, triphosgene or phenyl chloroformate, triethylamine, cyclopropylamine, dichloromethane.
-
Procedure:
-
Dissolve 2-fluoro-4-iodoaniline (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C and add triethylamine (1.1 equivalents).
-
Slowly add a solution of triphosgene (0.4 equivalents) or phenyl chloroformate (1.1 equivalents) in dichloromethane.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours to form the isocyanate intermediate.
-
In a separate flask, dissolve cyclopropylamine (1.2 equivalents) in dichloromethane.
-
Slowly add the isocyanate solution to the cyclopropylamine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which can be purified by recrystallization or column chromatography.
-
Synthesis of a Key Pyridopyrimidine Intermediate and Final Assembly of Trametinib
The synthesis of the complex pyridopyrimidine core and its subsequent coupling with an aniline derivative is a multi-step process. A general overview of the final steps is provided below.
Experimental Workflow for Trametinib Synthesis:
Quantitative Data
The following table summarizes typical yields for the key steps in the synthesis of Trametinib, starting from 2-fluoro-4-iodoaniline. The yields are approximate and can vary depending on the specific reaction conditions and scale.
| Step | Starting Material(s) | Product | Typical Yield (%) |
| 1. Urea Formation | 2-Fluoro-4-iodoaniline, Cyclopropylamine | N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea | 85-95 |
| 2. Pyridopyrimidine Core Formation and Coupling with Urea Derivative | N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, Pyridotrione Derivative | Key Pyridopyrimidine Intermediate | 60-75 |
| 3. Final Coupling | Key Pyridopyrimidine Intermediate, N-(3-aminophenyl)acetamide | Trametinib | 70-85 |
Conclusion
This compound is a valuable precursor for the synthesis of complex pharmaceutical molecules, exemplified by its potential role in the synthesis of the MEK inhibitor Trametinib. While a direct, optimized protocol for its conversion to the key intermediate 2-fluoro-4-iodoaniline is a subject for further research, the proposed synthetic pathway via a Curtius rearrangement offers a plausible route. The established protocols for the subsequent steps in the synthesis of Trametinib from 2-fluoro-4-iodoaniline demonstrate the importance of this iodo- and amino-substituted aromatic scaffold in medicinal chemistry. The information and protocols provided herein serve as a valuable resource for researchers and professionals in the field of drug development, highlighting the synthetic utility of this compound and its derivatives.
Application Notes and Protocols for the Iodination of 3-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of iodinated 3-aminobenzoic acid, a valuable building block in pharmaceutical and organic synthesis. The protocols outlined below are based on established methods of electrophilic aromatic substitution and diazotization reactions, adapted for the specific regiochemical requirements of 3-aminobenzoic acid.
Introduction
Iodinated aromatic compounds, particularly those derived from aminobenzoic acids, are versatile intermediates in the development of novel therapeutic agents and functional materials. The introduction of an iodine atom onto the aromatic ring of 3-aminobenzoic acid can be achieved through several synthetic strategies. The primary methods involve direct electrophilic iodination, where an electrophilic iodine species reacts with the electron-rich aromatic ring, and the Sandmeyer reaction, which proceeds through a diazonium salt intermediate. The choice of method can influence the regioselectivity and overall yield of the desired product. The amino (-NH₂) group is a strong activating group and an ortho-, para-director, while the carboxylic acid (-COOH) group is a deactivating group and a meta-director. These directing effects must be considered to achieve the desired substitution pattern.
Experimental Protocols
Two primary methods for the iodination of 3-aminobenzoic acid are presented below: Direct Electrophilic Iodination and the Sandmeyer Reaction.
Protocol 1: Direct Electrophilic Iodination using Iodine and an Oxidizing Agent
This method introduces an iodine atom directly onto the aromatic ring of 3-aminobenzoic acid. The reaction employs molecular iodine in the presence of an oxidizing agent to generate a more potent electrophilic iodine species.[1]
Materials:
-
3-Aminobenzoic acid
-
Molecular Iodine (I₂)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminobenzoic acid in glacial acetic acid.
-
Add molecular iodine to the solution and stir until it is fully dissolved.
-
Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the reaction mixture at room temperature. The reaction is exothermic, and the temperature should be monitored.
-
Stir the reaction mixture at room temperature for a specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted iodine.
-
Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the purified iodinated 3-aminobenzoic acid.
Protocol 2: Iodination via Sandmeyer-type Reaction
This protocol involves the conversion of the amino group of 3-aminobenzoic acid into a diazonium salt, which is then displaced by iodide.[1] This method is particularly useful for introducing iodine at a specific position.
Materials:
-
3-Aminobenzoic acid
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
Procedure:
-
Diazotization:
-
In a beaker, dissolve 3-aminobenzoic acid in a dilute solution of hydrochloric or sulfuric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodide Displacement:
-
In a separate beaker, dissolve potassium iodide in deionized water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the evolution of gas ceases.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the final iodinated 3-aminobenzoic acid.
-
Data Presentation
The following table summarizes typical quantitative data expected from the experimental protocols. Note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.
| Parameter | Direct Iodination | Sandmeyer Reaction |
| Starting Material | 3-Aminobenzoic Acid | 3-Aminobenzoic Acid |
| Key Reagents | I₂, H₂O₂, Acetic Acid | NaNO₂, H⁺, KI |
| Product | Iodinated 3-Aminobenzoic Acid | Iodinated 3-Aminobenzoic Acid |
| Typical Yield | 60-75% | 70-85% |
| Purity (after purification) | >95% | >98% |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spec., FT-IR, UV-Vis | ¹H NMR, ¹³C NMR, Mass Spec., FT-IR, UV-Vis |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the described experimental procedures.
Caption: Workflow for Direct Electrophilic Iodination.
Caption: Workflow for Iodination via Sandmeyer-type Reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-4-iodobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-4-iodobenzoic acid (CAS: 51411-81-5). The information is presented in a practical question-and-answer format to directly address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategies for this compound and its isomers involve two main approaches:
-
Multi-step Synthesis via Diazotization: This is a widely applicable route that involves the introduction of functional groups in a controlled manner. A typical sequence includes the nitration of a suitable benzoic acid precursor, followed by the conversion of an amino group to an iodide via a Sandmeyer-type reaction, and finally, the reduction of the nitro group to the desired amine.
-
Direct Iodination: This method involves the direct electrophilic iodination of 3-aminobenzoic acid. This approach is more direct but can present challenges in controlling regioselectivity and may lead to a mixture of products.
Q2: What are the most common side products I might encounter?
A2: During the synthesis of this compound, several side products can form, depending on the chosen synthetic route. The most common include:
-
Hydroxylated Impurities: In the diazotization (Sandmeyer) route, the diazonium salt intermediate is susceptible to nucleophilic attack by water, leading to the formation of 3-amino-4-hydroxybenzoic acid.
-
Di-iodinated Products: During direct iodination, over-iodination can occur, leading to the formation of di-iodinated species which can be difficult to separate from the desired mono-iodinated product.
-
Oxidized Impurities: The iodide group can be susceptible to oxidation, especially during nitration steps, which can lead to the formation of iodosyl or iodoxybenzoic acid derivatives.
-
Isomeric Impurities: Depending on the starting materials and reaction conditions, other isomers of amino-iodobenzoic acid may be formed.
Q3: How can I purify the crude this compound?
A3: Purification of the final product is crucial to remove unreacted starting materials, reagents, and side products. Common purification techniques include:
-
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation. A common approach for similar compounds is recrystallization from aqueous ethanol or by dissolving the ammonium salt in hot water and re-precipitating the acid.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A typical eluent system for a related isomer, 4-amino-3-iodobenzoic acid, is a mixture of dichloromethane and methanol.[1]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield in multi-step synthesis | Incomplete reaction in one or more steps (nitration, diazotization, reduction). | Monitor each reaction step by TLC or LC-MS to ensure completion before proceeding to the next step. Adjust reaction times, temperatures, or reagent stoichiometry as needed. |
| Decomposition of the diazonium salt intermediate. | Maintain a low temperature (typically 0-5 °C) during the diazotization and subsequent iodination steps. Add the iodide source promptly after the formation of the diazonium salt. | |
| Product loss during work-up and purification. | Optimize extraction procedures. For recrystallization, ensure the correct solvent is used and allow for slow cooling to maximize crystal formation. |
Impure Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of a significant amount of hydroxylated side product | The diazonium salt reacted with water before the iodide was introduced. | Ensure anhydrous conditions where possible. Use a non-aqueous solvent for the diazotization if feasible. Add the potassium iodide solution as soon as the diazotization is complete. |
| Presence of di-iodinated impurities | Over-iodination during a direct iodination approach. | Carefully control the stoichiometry of the iodinating agent. Monitor the reaction closely and stop it once the desired product is the major component. |
| Product is discolored (e.g., brown or tarry) | Formation of polymeric or oxidized side products. | Use purified starting materials. Degas solvents to remove oxygen. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Purification by treatment with activated carbon during recrystallization can sometimes remove colored impurities. |
Experimental Protocols
The following protocols are based on established methods for the synthesis of closely related isomers and may require optimization for the synthesis of this compound.
Protocol 1: Multi-step Synthesis via Diazotization (Adapted from the synthesis of methyl 3-amino-5-fluoro-2-iodobenzoate)
This route involves three main stages: nitration, diazotization/iodination, and reduction.
Stage 1: Nitration of a Protected 2-Aminobenzoic Acid Derivative
-
Protection: Protect the amino group of a suitable 2-aminobenzoic acid derivative (e.g., with trifluoroacetic anhydride) to prevent side reactions during nitration.
-
Nitration: To a solution of the protected aminobenzoate in sulfuric acid at 0 °C, slowly add nitric acid.
-
Work-up: After the reaction is complete, pour the mixture into ice water and extract the product with an organic solvent.
-
Deprotection: Hydrolyze the protecting group under acidic conditions to yield the 2-amino-3-nitrobenzoate intermediate.
Stage 2: Diazotization and Iodination
-
Diazotization: Dissolve the 2-amino-3-nitrobenzoate intermediate in a mixture of acetic acid and sulfuric acid. Cool the solution to 0-5 °C and add sodium nitrite solution dropwise.
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring, while maintaining a low temperature.
-
Work-up: Allow the reaction to warm to room temperature. Extract the product with an organic solvent, wash with sodium thiosulfate solution to remove excess iodine, and then with brine. Dry the organic layer and concentrate under reduced pressure.
Stage 3: Reduction of the Nitro Group
-
Reduction: Dissolve the 2-iodo-3-nitrobenzoic acid intermediate in ethanol and water. Add iron powder and a catalytic amount of hydrochloric acid.
-
Heating: Heat the mixture at reflux until the reaction is complete (monitor by TLC).
-
Work-up: Filter the hot reaction mixture through Celite to remove the iron salts. Concentrate the filtrate and adjust the pH to precipitate the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Direct Iodination of 3-Aminobenzoic Acid (Conceptual)
-
Reaction Setup: Dissolve 3-aminobenzoic acid in a suitable solvent such as acetic acid.
-
Reagent Addition: Add molecular iodine and an oxidizing agent (e.g., hydrogen peroxide or an iodate salt) to the solution.
-
Reaction: Heat the mixture to 50-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and pour it into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Isolation and Purification: Extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography to separate the desired product from unreacted starting material and any di-iodinated side products.
Data Presentation
The following tables provide illustrative data for the synthesis of halogenated aminobenzoic acids based on the literature. These values should be considered as a starting point for the optimization of the synthesis of this compound.
Table 1: Illustrative Yields for a Multi-step Synthesis of a Halogenated Aminobenzoate
| Step | Transformation | Reagents | Typical Yield |
| 1 | Nitration and Deprotection | HNO₃, H₂SO₄; then HCl | ~82% (over 3 steps including protection) |
| 2 | Diazotization and Iodination | NaNO₂, H₂SO₄; KI | ~65% (over 2 steps including subsequent reduction) |
| 3 | Nitro Group Reduction | Fe, HCl |
Data adapted from a synthesis of a related compound and may vary.
Table 2: Comparison of Reaction Conditions for Iodination
| Method | Iodinating Agent | Oxidizing Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Direct Iodination | I₂ | H₂O₂ | Acetic Acid | 50 - 80 | 2 - 6 |
| Sandmeyer-type | KI (from Diazonium Salt) | - | Water/Acid | 0 - 5 | 1 - 3 |
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Optimizing Regioselective Iodination of 3-Aminobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the regioselective iodination of 3-aminobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of direct iodination of 3-aminobenzoic acid and why?
A1: The direct electrophilic iodination of 3-aminobenzoic acid is expected to yield primarily 3-amino-5-iodobenzoic acid . This is due to the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a strong activating group and an ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating group and a meta-director. The positions ortho to the amino group are C2 and C6, and the para position is C4. The position meta to the carboxylic acid is C5. The directing effects of both groups reinforce each other to strongly favor iodination at the C5 position, which is ortho to the activating amino group and meta to the deactivating carboxylic acid group.
Q2: What are the most common iodinating agents for this reaction?
A2: The most common methods for iodinating 3-aminobenzoic acid involve either molecular iodine (I₂) in the presence of an oxidizing agent or N-Iodosuccinimide (NIS).
-
Molecular Iodine (I₂): As I₂ is not electrophilic enough to iodinate the ring on its own, an oxidizing agent such as nitric acid, hydrogen peroxide, or iodic acid is required to generate a more potent electrophilic iodine species ("I+").
-
N-Iodosuccinimide (NIS): NIS is a milder and often more selective iodinating agent. It can be used under neutral or mildly acidic conditions, which can help to prevent side reactions like oxidation of the electron-rich aniline ring.
Q3: Can polyiodination occur, and how can it be minimized?
A3: Yes, polyiodination can be a significant side reaction, especially due to the activating nature of the amino group. To minimize the formation of di- or tri-iodinated products, several strategies can be employed:
-
Stoichiometric Control: Carefully control the stoichiometry by using a 1:1 molar ratio of 3-aminobenzoic acid to the iodinating agent. In some cases, a slight excess of the starting material can favor mono-substitution.
-
Protecting the Amino Group: The most effective method is to protect the amino group, typically as an acetamide. The N-acetyl group moderates the activating effect of the amine, reducing the propensity for multiple iodinations.
-
Reaction Temperature: Running the reaction at lower temperatures can help to improve selectivity for the mono-iodinated product.
Q4: My reaction is producing a dark, tarry substance. What is the cause and how can I prevent it?
A4: The formation of a dark, tarry substance is often indicative of oxidation of the aniline ring. The electron-rich nature of 3-aminobenzoic acid makes it susceptible to oxidation by the iodinating agent or the oxidizing agent used. To prevent this:
-
Use a Milder Reagent: N-Iodosuccinimide (NIS) is generally less oxidizing than the I₂/oxidizing agent systems.
-
Protect the Amino Group: Converting the amino group to an acetamide significantly reduces its electron-donating ability, making the ring less susceptible to oxidation.
-
Control the Temperature: Maintain a low reaction temperature, as higher temperatures can promote oxidation.
-
Degas Solvents: Removing dissolved oxygen from the reaction solvent can sometimes help to minimize oxidative side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Iodinated Product | 1. Incomplete reaction. 2. Oxidation of starting material/product. 3. Difficult purification. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increase the reaction time or temperature cautiously. 2. Use a milder iodinating agent like NIS. Protect the amino group as an acetamide. 3. Purify via recrystallization or column chromatography. Consider derivatization to aid separation if necessary. |
| Poor Regioselectivity (Formation of other iodo-isomers) | 1. Reaction conditions favoring alternative isomers. 2. Steric hindrance. | 1. While the C5 position is strongly favored, solvent polarity can influence regioselectivity in aniline iodinations. For other anilines, polar solvents like DMSO can favor para substitution, while less polar solvents like benzene in the presence of acetic acid may favor ortho substitution. Experiment with different solvent systems. 2. If trying to achieve iodination at a more sterically hindered position, a different synthetic strategy, such as a Sandmeyer reaction from the corresponding diazonium salt, may be necessary. |
| Formation of Polyiodinated Products | 1. Overly activating effect of the amino group. 2. Excess iodinating agent. | 1. Protect the amino group by converting it to an acetamide (N-acetylation). This moderates its activating effect. 2. Use a strict 1:1 stoichiometry of 3-aminobenzoic acid to the iodinating agent. |
| N-Acetylation step is inefficient. | 1. Incomplete reaction. 2. Hydrolysis of the product during workup. | 1. Ensure the use of a slight excess of acetic anhydride. Monitor the reaction to completion using TLC. 2. Perform the workup under anhydrous or neutral pH conditions until the product is isolated. |
| Deacetylation step is incomplete or leads to product degradation. | 1. Harsh hydrolysis conditions. 2. Insufficient reaction time or temperature. | 1. Use milder acidic or basic conditions for a longer duration. Monitor the reaction progress carefully. 2. Gradually increase the temperature or reaction time, checking for product degradation by TLC at regular intervals. |
Data Presentation
Table 1: Comparison of Iodinating Agents for Aromatic Amines
| Iodinating Agent | Typical Conditions | Advantages | Disadvantages |
| I₂ / Oxidizing Agent (e.g., H₂O₂, HNO₃) | Acidic medium (e.g., acetic acid) | Cost-effective. | Can lead to oxidation and tar formation. Lower selectivity. Harsher reaction conditions. |
| N-Iodosuccinimide (NIS) | Various solvents (e.g., CH₃CN, DMF, DMSO) | Milder conditions, reducing oxidation. Improved regioselectivity. | More expensive than I₂. |
| Iodine Monochloride (ICl) | Aqueous or organic solvents | Highly reactive. | Can be less selective. |
Experimental Protocols
Protocol 1: Direct Iodination of 3-Aminobenzoic Acid using I₂ and H₂O₂
This protocol is based on general procedures for the iodination of activated aromatic compounds.
Materials:
-
3-Aminobenzoic acid
-
Molecular Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Acetic Acid
-
Sodium thiosulfate
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq) in glacial acetic acid.
-
Add molecular iodine (1.0 eq) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add 30% hydrogen peroxide (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of cold water containing a small amount of sodium thiosulfate to quench any unreacted iodine.
-
The crude product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Iodination via N-Acetylation Protection and Deprotection
This three-step protocol is designed to improve selectivity and minimize side reactions.
Step 1: N-Acetylation of 3-Aminobenzoic Acid
-
Suspend 3-aminobenzoic acid (1.0 eq) in water in an Erlenmeyer flask.
-
Add concentrated hydrochloric acid to dissolve the amine.
-
In a separate beaker, prepare a solution of sodium acetate (1.2 eq) in water.
-
To the solution of the amine hydrochloride, add acetic anhydride (1.1 eq) and swirl.
-
Immediately add the sodium acetate solution and stir vigorously.
-
Cool the mixture in an ice bath to induce precipitation of the N-acetyl-3-aminobenzoic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Step 2: Iodination of N-Acetyl-3-aminobenzoic Acid
-
Dissolve the dried N-acetyl-3-aminobenzoic acid (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid.
-
Add N-Iodosuccinimide (NIS) (1.05 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-acetyl-3-amino-5-iodobenzoic acid.
Step 3: Deacetylation (Hydrolysis) of N-Acetyl-3-amino-5-iodobenzoic Acid
-
To the crude N-acetyl-3-amino-5-iodobenzoic acid, add a solution of aqueous hydrochloric acid (e.g., 3 M HCl).
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and neutralize carefully with a base (e.g., NaOH solution) to precipitate the product.
-
Collect the solid 3-amino-5-iodobenzoic acid by filtration, wash with cold water, and dry.
-
Recrystallize from an appropriate solvent if further purification is needed.
Visualizations
Caption: Experimental workflow for the direct iodination of 3-aminobenzoic acid.
Caption: Logical relationships for troubleshooting common iodination issues.
Technical Support Center: Synthesis of 3-Amino-4-iodobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-iodobenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Direct Iodination of 3-Aminobenzoic Acid: This method involves the electrophilic substitution of an iodine atom onto the aromatic ring of 3-aminobenzoic acid.
-
Sandmeyer Reaction: This route begins with the diazotization of 3-aminobenzoic acid to form a diazonium salt, which is subsequently treated with an iodide salt (e.g., potassium iodide) to introduce the iodine atom.
Q2: What are the primary byproducts I should expect when using the direct iodination method?
A2: Direct iodination of 3-aminobenzoic acid can lead to a mixture of products due to the directing effects of the amino and carboxylic acid groups. The most common byproducts include:
-
Regioisomers: The amino group is an ortho-, para-director, leading to the formation of 3-amino-2-iodobenzoic acid and 3-amino-6-iodobenzoic acid .
-
Poly-iodinated Species: Over-iodination can result in the formation of di- and tri-iodinated byproducts, such as 3-amino-2,4-diiodobenzoic acid and 3-amino-4,6-diiodobenzoic acid .
Q3: What are the typical byproducts when synthesizing this compound via the Sandmeyer reaction?
A3: The Sandmeyer reaction can also generate several byproducts:
-
Hydroxylated Byproduct: The diazonium salt intermediate is susceptible to nucleophilic attack by water, leading to the formation of 3-amino-4-hydroxybenzoic acid .[1]
-
Unreacted Starting Material: Incomplete diazotization or the subsequent iodination step can result in the presence of unreacted 3-aminobenzoic acid in the final product.
-
Azo Compounds: The diazonium salt can couple with unreacted 3-aminobenzoic acid to form colored azo dye impurities, which can be difficult to remove.
-
Biaryl Byproducts: The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl compounds.[2]
Troubleshooting Guides
Direct Iodination of 3-Aminobenzoic Acid
| Issue | Potential Cause | Troubleshooting/Optimization |
| Low Yield of Desired Product | Formation of significant amounts of regioisomers and poly-iodinated byproducts. | - Control Stoichiometry: Use a precise 1:1 molar ratio of 3-aminobenzoic acid to the iodinating agent to minimize poly-iodination. - Temperature Control: Perform the reaction at a lower temperature to improve selectivity. - Slow Addition: Add the iodinating agent portion-wise to maintain a low concentration and reduce the likelihood of multiple substitutions. |
| Presence of Multiple Isomers in the Final Product | The activating and directing effects of the amino group lead to substitution at multiple positions. | - Purification: Fractional recrystallization can be employed to separate isomers with different solubilities. The choice of solvent is critical and may require screening (e.g., ethanol/water, acetic acid/water). - Chromatography: For challenging separations, column chromatography on silica gel may be necessary.[3] |
| Product is Highly Colored | Formation of colored impurities or oxidation byproducts. | - Decolorization: Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities. |
Sandmeyer Reaction of 3-Aminobenzoic Acid
| Issue | Potential Cause | Troubleshooting/Optimization |
| Low Yield of this compound | Incomplete diazotization or premature decomposition of the diazonium salt. | - Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt. - Fresh Reagents: Use freshly prepared sodium nitrite solution. |
| Significant Amount of 3-Amino-4-hydroxybenzoic acid Byproduct | Reaction of the diazonium salt with water. | - Minimize Water Content: While the reaction is typically run in an aqueous medium, avoid unnecessarily large volumes of water. - Control Reaction Time: Add the iodide salt solution promptly after the formation of the diazonium salt. |
| Presence of Unreacted 3-Aminobenzoic Acid | Incomplete diazotization. | - Ensure Complete Diazotization: Test for the presence of nitrous acid using starch-iodide paper to confirm that an excess of the diazotizing agent is present before proceeding to the next step. |
| Formation of Colored Azo Dyes | Coupling of the diazonium salt with unreacted starting material. | - Efficient Diazotization: Ensure the complete conversion of the starting amine to the diazonium salt before the addition of the iodide. - Purification: Recrystallization is often effective in removing these colored impurities. |
Experimental Protocols
Protocol 1: Direct Iodination of 3-Aminobenzoic Acid
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve 3-aminobenzoic acid in a suitable solvent such as glacial acetic acid.
-
Addition of Iodinating Agent: In a separate flask, prepare a solution of the iodinating agent (e.g., iodine monochloride or a mixture of iodine and an oxidizing agent like hydrogen peroxide) in the same solvent.
-
Reaction: Slowly add the iodinating agent solution to the 3-aminobenzoic acid solution at a controlled temperature (e.g., room temperature or below).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench any remaining oxidizing agent (e.g., with a solution of sodium thiosulfate). Precipitate the crude product by adding the reaction mixture to ice water.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Sandmeyer Reaction for this compound
This protocol is a general guideline and requires careful temperature control.
-
Diazotization:
-
Dissolve 3-aminobenzoic acid in an aqueous acidic solution (e.g., dilute hydrochloric or sulfuric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for a short period (e.g., 15-30 minutes) after the addition is complete. Confirm the presence of excess nitrous acid with starch-iodide paper.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
The crude product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the crude product with cold water and then with a dilute solution of sodium thiosulfate to remove any residual iodine.
-
Purify the product by recrystallization.
-
Visualizations
Caption: Workflow for the direct iodination of 3-aminobenzoic acid.
Caption: Troubleshooting logic for direct iodination synthesis.
References
Technical Support Center: Synthesis of 3-Amino-4-iodobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-4-iodobenzoic acid for improved yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary methods for synthesizing this compound involve either direct iodination of 3-aminobenzoic acid or a multi-step process involving diazotization. A common approach is the direct iodination of 3-aminobenzoic acid using an iodinating agent in the presence of an oxidizing agent. Another route involves the diazotization of an amino group followed by a Sandmeyer-type reaction with an iodide salt.
Q2: My yield of this compound is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Iodination: The iodination reaction may not have gone to completion, leaving unreacted starting material.
-
Side Reactions: Formation of di-iodinated or other isomeric byproducts can reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can negatively impact the reaction efficiency.
-
Reagent Quality: The purity of starting materials and reagents, especially the iodinating and oxidizing agents, is crucial.
-
Product Loss During Workup and Purification: Significant amounts of the product may be lost during extraction, filtration, and recrystallization steps.
Q3: How can I minimize the formation of side products during the iodination of 3-aminobenzoic acid?
A3: To minimize side product formation, consider the following:
-
Control of Stoichiometry: Use a precise molar ratio of the iodinating agent and oxidizing agent to the 3-aminobenzoic acid. An excess of the iodinating agent can lead to di-iodination.
-
Temperature Control: Maintain a stable and optimized reaction temperature. For many iodination reactions, lower temperatures are preferred to enhance selectivity.
-
Slow Addition of Reagents: Add the iodinating and oxidizing agents slowly to the reaction mixture to maintain control over the reaction rate and temperature.
-
pH Adjustment: The pH of the reaction medium can influence the reactivity of the starting material and the iodinating species. Optimize the pH to favor the formation of the desired product.
Q4: What is the best method for purifying crude this compound?
A4: Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is critical for successful recrystallization. A solvent system should be selected in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of similar compounds include aqueous ethanol or acetic acid solutions. Washing the filtered product with a cold solvent helps remove soluble impurities without significant product loss.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Conversion of Starting Material | Inadequate reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Insufficient amount of iodinating or oxidizing agent. | Ensure the correct stoichiometry of all reagents. If necessary, add a small additional portion of the limiting reagent. | |
| Formation of Multiple Products (observed on TLC/HPLC) | Reaction temperature is too high, leading to side reactions. | Perform the reaction at a lower temperature to improve selectivity. |
| Incorrect pH of the reaction mixture. | Measure and adjust the pH of the reaction medium to the optimal range for the specific iodination method. | |
| Product is difficult to isolate from the reaction mixture | The product may be too soluble in the workup solvent. | Adjust the pH of the aqueous phase to the isoelectric point of this compound to minimize its solubility and promote precipitation. |
| Emulsion formation during extraction. | Add a saturated brine solution to break the emulsion. | |
| Purified product has a low melting point or appears discolored | Presence of residual impurities. | Repeat the recrystallization process. The use of activated charcoal during recrystallization can help remove colored impurities. |
| Solvent trapped in the crystals. | Ensure the purified product is thoroughly dried under vacuum. |
Experimental Protocols
Protocol 1: Direct Iodination of 3-Aminobenzoic Acid
This protocol is a representative method and may require optimization.
-
Dissolution: Dissolve 3-aminobenzoic acid in a suitable solvent, such as glacial acetic acid, in a reaction vessel.
-
Reagent Addition: In a separate flask, prepare a solution of the iodinating agent (e.g., iodine) and an oxidizing agent (e.g., hydrogen peroxide or nitric acid).
-
Reaction: Slowly add the iodinating solution to the solution of 3-aminobenzoic acid with constant stirring, while maintaining the temperature at a predetermined optimal level (e.g., 0-10 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench any excess oxidizing agent by adding a reducing agent, such as a sodium thiosulfate solution.
-
Isolation: Precipitate the crude product by adding the reaction mixture to ice-cold water.
-
Filtration and Washing: Collect the precipitate by filtration and wash with cold water to remove any water-soluble impurities.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product under vacuum.
Data Presentation
| Parameter | Condition A (Hypothetical) | Condition B (Hypothetical - Optimized) | Impact on Yield |
| Starting Material | 3-Aminobenzoic Acid (10 mmol) | 3-Aminobenzoic Acid (10 mmol) | - |
| Iodinating Agent | Iodine (12 mmol) | Iodine (10.5 mmol) | Precise stoichiometry reduces side products. |
| Oxidizing Agent | 30% H₂O₂ (15 mmol) | 30% H₂O₂ (11 mmol) | Excess can lead to degradation. |
| Solvent | Acetic Acid (50 mL) | Acetic Acid (50 mL) | - |
| Temperature | 25 °C | 5 °C | Lower temperature increases selectivity. |
| Reaction Time | 4 hours | 6 hours | Longer time may be needed at lower temps. |
| Crude Yield | 65% | 85% | Optimized conditions improve crude yield. |
| Purified Yield | 50% | 78% | Better crude product leads to higher final yield. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Technical Support Center: 3-Amino-4-iodobenzoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Amino-4-iodobenzoic acid in various chemical reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, the iodine atom is displaced to couple with a boronic acid or ester in the presence of a palladium catalyst and a base.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in Suzuki-Miyaura coupling reactions with this compound?
Low yields can stem from several factors, including catalyst inhibition, suboptimal reaction conditions, and poor reagent purity. The presence of both an amino and a carboxylic acid group on the molecule can create challenges.[1] The amino group can coordinate with the palladium catalyst, potentially leading to deactivation, while the benzoic acid's salt form under basic conditions may have poor solubility in common organic solvents.[1]
Q2: How do the amino and carboxylic acid groups on this compound affect the Suzuki-Miyaura coupling reaction?
The electron-donating amino group can activate the aromatic ring, but its basic nature may lead to coordination with the palladium catalyst, potentially inhibiting its reactivity by blocking coordination sites.[1] The carboxylic acid group will be deprotonated to a carboxylate salt under the basic conditions of the reaction, which can cause solubility issues in organic solvents.[1] This can hinder the reaction rate. In some cases, protecting the carboxylic acid as an ester may be a viable strategy.[1]
Q3: What are the common side products in these reactions?
Common side products include:
-
Homocoupling products: This is the coupling of two molecules of the boronic acid or two molecules of the this compound.[1] This is often exacerbated by the presence of oxygen.
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom.[1]
-
Dehalogenation: The iodine atom on this compound is replaced by a hydrogen atom, forming 3-aminobenzoic acid. This can be promoted by certain impurities or side reactions with the solvent or base.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst inhibition by the amino group. | - Protect the amino group (e.g., as a Boc-carbamate).[2] - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to favor reductive elimination.[2] |
| Poor solubility of the carboxylate salt. | - Screen different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O). - Consider protecting the carboxylic acid as an ester.[1] | |
| Inefficient catalyst activation or decomposition. | - Use a pre-catalyst or an efficient in-situ catalyst generation protocol (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).[2] - Ensure rigorous degassing of solvents and reaction mixture to remove oxygen.[1] | |
| Significant Formation of Homocoupling Products | Presence of oxygen. | - Improve degassing procedures (e.g., freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).[1] - Use a direct Pd(0) source like Pd(PPh₃)₄.[1] |
| Significant Formation of Dehalogenated Product | The free amino group can promote reductive dehalogenation. | - Protect the amino group.[2] |
| Protic solvents or impurities. | - Use high-purity, anhydrous solvents. For Suzuki reactions requiring water, use a controlled amount.[2] | |
| Choice of base. | - Employ a milder base such as K₂CO₃ or K₃PO₄.[2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dried reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Workflow Diagram
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
II. Amide Bond Formation
Amide bond formation is a fundamental transformation in organic synthesis, particularly in drug discovery. This typically involves the activation of the carboxylic acid of this compound followed by reaction with a primary or secondary amine.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for forming amides from this compound?
Common methods include the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions.[3][4] Another approach is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.[4]
Q2: My amide coupling reaction is slow or incomplete. What could be the issue?
Several factors can lead to a sluggish reaction. The carboxylic acid may not be fully activated. Ensure you are using a sufficient amount of coupling reagent and that it is of high quality. The amine might be sterically hindered or electronically deactivated. In such cases, you may need to use more forcing conditions (higher temperature, longer reaction time) or a more potent coupling reagent. The presence of water can hydrolyze the activated intermediate, so using anhydrous solvents is crucial.
Q3: I am observing the formation of an unwanted urea byproduct. How can I avoid this?
The formation of an N-acylurea byproduct can occur when using carbodiimide coupling reagents like DCC or EDC. Adding HOBt or HOAt can help to minimize this side reaction by forming an active ester that is more reactive towards the amine than towards another molecule of the carboxylic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Amide | Incomplete activation of the carboxylic acid. | - Use a slight excess of the coupling reagent (e.g., EDC, 1.2 eq). - Add HOBt (1.2 eq) to facilitate the reaction and suppress side reactions.[3] |
| Sterically hindered or poorly nucleophilic amine. | - Increase the reaction temperature or time. - Consider using a more powerful coupling reagent like HATU. | |
| Hydrolysis of the activated intermediate. | - Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere. | |
| Formation of N-acylurea Byproduct | Side reaction with carbodiimide coupling agent. | - Add HOBt or HOAt to the reaction mixture. |
| Difficult Purification | Removal of urea byproducts or excess coupling reagents. | - For EDC and HOBt, an acidic workup (e.g., washing with 1 M HCl) can help remove basic impurities.[3] - Purification by column chromatography is often necessary. |
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
-
Activation: Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in an anhydrous solvent like DMF or DCM.
-
Coupling: Cool the mixture to 0°C and add EDC·HCl (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Workflow Diagram
Caption: Workflow for EDC/HOBt mediated amide synthesis.
III. Sonogashira Coupling Reactions
The Sonogashira coupling is a reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst.[5]
Frequently Asked Questions (FAQs)
Q1: What are the key components of a Sonogashira coupling reaction?
The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), an amine base (e.g., triethylamine or diisopropylamine), and a solvent (e.g., THF or DMF).[6]
Q2: My Sonogashira reaction is not working. What are some common reasons for failure?
Common issues include:
-
Catalyst deactivation: The palladium catalyst can be sensitive to oxygen.
-
Homocoupling of the alkyne (Glaser coupling): This is a common side reaction, especially in the presence of oxygen.
-
Poor quality reagents: The copper(I) iodide should be pure, and the alkyne should be free of impurities.
-
Inappropriate base: The base serves to deprotonate the alkyne and neutralize the HX formed during the reaction.
Q3: Can I run the Sonogashira coupling without a copper co-catalyst?
Yes, copper-free Sonogashira couplings are possible and are often preferred to avoid the formation of alkyne homocoupling byproducts.[5] These reactions may require specific ligands or different reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst. | - Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen). - Use fresh, high-quality catalysts. |
| Insufficiently basic conditions. | - Use a stronger amine base or ensure the base is not quenched by acidic impurities. | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen. | - Thoroughly degas all solvents and reagents. - Run the reaction under a strict inert atmosphere. |
| High concentration of copper catalyst. | - Reduce the amount of CuI used. - Consider a copper-free Sonogashira protocol.[5] | |
| Recovery of Starting Aryl Iodide | Low reactivity. | - Increase the reaction temperature. - Use a more active catalyst system. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a dried Schlenk flask, combine this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and copper(I) iodide (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., triethylamine, 2-3 eq), and finally the terminal alkyne (1.1-1.5 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water or ammonium chloride solution to remove the amine salt.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Reaction Mechanism Diagram
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
Side reaction pathways in 3-Amino-4-iodobenzoic acid preparation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-4-iodobenzoic acid.
Troubleshooting Guides and FAQs
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. The most common methods are direct iodination of 3-aminobenzoic acid and the Sandmeyer reaction starting from a diamine precursor.
For Direct Iodination :
-
Incomplete Reaction: The reaction time or temperature may be insufficient. Ensure the reaction is monitored (e.g., by TLC) until the starting material is consumed.
-
Oxidant Issues: If using an oxidant like sodium hypochlorite, its concentration and stability are crucial. Use a fresh, properly titrated solution.[1]
-
Suboptimal pH: The pH of the reaction medium can influence the reactivity of the starting materials. Ensure the pH is maintained in the optimal range as specified by the protocol.
For the Sandmeyer Reaction :
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step.[2][3][4] This reaction is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. Ensure the temperature is strictly controlled.
-
Premature Decomposition of Diazonium Salt: If the temperature rises above the recommended range, the diazonium salt can decompose, leading to byproducts and reduced yield.
-
Side Reactions of the Diazonium Salt: The diazonium salt is highly reactive and can participate in unwanted side reactions, such as coupling with the starting amine or other nucleophiles present in the reaction mixture.
Q2: I am observing a significant amount of a dark-colored impurity in my final product. What is it and how can I remove it?
A2: A common colored impurity, often appearing as a yellow or brown tint, is elemental iodine (I₂).[5] This can form as a byproduct, particularly in reactions involving iodide salts. Iodine can form a stable complex with the product, making it difficult to remove.
Troubleshooting Steps:
-
Washing with a Reducing Agent: Wash the crude product with a dilute aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents will reduce the elemental iodine to colorless iodide ions (I⁻), which are soluble in water and can be washed away.
-
Recrystallization: After washing, recrystallize the product from a suitable solvent system. Common solvents for recrystallization of similar compounds include aqueous ethanol or mixtures of dichloromethane and methanol.[1]
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution to remove the carbon before allowing it to cool and crystallize.
Q3: My product analysis (e.g., NMR, Mass Spec) shows the presence of multiple iodinated species. What could be the cause?
A3: The formation of poly-iodinated byproducts is a potential side reaction, especially during direct iodination methods. The amino and carboxylic acid groups on the starting material (3-aminobenzoic acid) are both activating and directing groups for electrophilic aromatic substitution.[6]
Potential Side Products and Causes:
-
Di-iodinated Products: Over-iodination can lead to the formation of di-iodinated species. This is more likely if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long.
-
Isomeric Products: While the 4-position is the major site of iodination due to the directing effects of the amino group, small amounts of other isomers might form.
Preventative Measures:
-
Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction and reduce the formation of multiple iodination products.
-
Purification: Careful purification by column chromatography or fractional crystallization may be necessary to separate the desired mono-iodinated product from poly-iodinated impurities.
Q4: I am attempting a Sandmeyer reaction to introduce the iodo group, but I am getting a significant amount of a phenolic byproduct. Why is this happening?
A4: The formation of a phenolic byproduct (3-Amino-4-hydroxybenzoic acid) during a Sandmeyer reaction is a known side reaction. It occurs when the diazonium salt reacts with water in the reaction mixture instead of the iodide nucleophile.[3]
Causes and Solutions:
-
Excess Water: Ensure that the reaction is carried out in a sufficiently acidic medium and that the concentration of the diazonium salt is kept high relative to the water content.
-
Reaction Temperature: While low temperatures are necessary for diazonium salt stability, if the subsequent displacement with iodide is too slow, the competing reaction with water can become more significant, especially if the temperature is allowed to rise.
-
Purity of Reagents: Ensure that the sodium nitrite and other reagents are of high purity and are anhydrous where specified.
Quantitative Data Summary
| Parameter | Direct Iodination | Sandmeyer Reaction | Reference |
| Starting Material | 3-Aminobenzoic Acid (or ester) | 3,4-Diaminobenzoic Acid | [1],[7] |
| Key Reagents | KI, Oxidant (e.g., NaOCl) | NaNO₂, HCl, KI | [1],[2] |
| Typical Yield | Can reach up to 90% (for ester) | Varies, often moderate to good | [1] |
| Common Byproducts | Di-iodinated species, Isomers | Phenolic compounds, Biaryls | [6],[3] |
| Reaction Temperature | ~30 °C | 0-5 °C (Diazotization) | [1] |
Experimental Protocols
Protocol 1: Direct Iodination of 3-Aminobenzoic Acid Ethyl Ester
This protocol is adapted from a similar synthesis of 4-Amino-3-iodobenzoic acid ethyl ester.[1]
-
Dissolve Reactants: In a reaction flask, dissolve 3-aminobenzoic acid ethyl ester (1 equivalent) and potassium iodide (1 equivalent) in a mixture of water and anhydrous ethanol.
-
Add Oxidant: While stirring, slowly add a solution of sodium hypochlorite (2 equivalents) to the mixture.
-
Reaction: Maintain the reaction temperature at approximately 30°C and continue stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any remaining oxidant with a small amount of sodium thiosulfate solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Hydrolysis (if starting with ester): The resulting ethyl ester can be hydrolyzed to the carboxylic acid using a base such as lithium hydroxide in a methanol/water mixture, followed by acidification.[1]
Protocol 2: Synthesis via Sandmeyer Reaction
This is a general procedure for an iodo-Sandmeyer reaction.[2][4][8]
-
Diazotization: Dissolve 3,4-diaminobenzoic acid (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Cool the solution to 0-5 °C in an ice bath. While maintaining this temperature, add a solution of sodium nitrite (1.1 equivalents) in water dropwise with vigorous stirring. The completion of diazotization can be tested with starch-iodide paper.
-
Iodide Displacement: In a separate flask, prepare a solution of potassium iodide (1.2 equivalents) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas evolution should be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until nitrogen evolution ceases. Gentle heating may be required to complete the reaction.
-
Isolation: The crude product often precipitates from the reaction mixture. Isolate the solid by filtration.
-
Purification: Wash the crude product with cold water, followed by a wash with a dilute sodium thiosulfate solution to remove any elemental iodine. The product can then be purified by recrystallization.
Visualizations
Caption: Main synthesis pathway for this compound via direct iodination.
Caption: Potential side reaction pathways during synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Page loading... [guidechem.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Solved sandmeyer reaction purpose: to synthesize 2 | Chegg.com [chegg.com]
- 6. 3-Amino-5-iodobenzoic acid | 102153-73-1 | Benchchem [benchchem.com]
- 7. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Purification of 3-Amino-4-iodobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 3-Amino-4-iodobenzoic acid from its common isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities found in crude this compound?
A1: Based on typical synthetic routes, the most probable isomeric impurities include 4-Amino-3-iodobenzoic acid, 2-Amino-3-iodobenzoic acid, and 2-Amino-5-iodobenzoic acid. The presence and proportion of these isomers will depend on the specific synthetic method employed.
Q2: What is the primary recommended method for purifying this compound?
A2: Recrystallization is the most common and effective method for the purification of solid organic compounds like this compound. This technique leverages the differences in solubility between the desired compound and its impurities in a selected solvent system.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent should dissolve the target compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. For aminobenzoic acids, polar solvents are generally a good starting point. Ethanol, methanol, and water, or mixtures thereof, are often suitable. The choice of solvent will depend on the specific impurities present, as their solubility characteristics should ideally be different from the target compound.
Q4: Can I use a mixed solvent system for recrystallization?
A4: Yes, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be very effective. For instance, dissolving the crude product in a minimal amount of hot ethanol (good solvent) and then gradually adding hot water (poor solvent) until the solution becomes slightly turbid can induce crystallization upon cooling.
Q5: How can I assess the purity of my recrystallized this compound?
A5: The purity of the final product can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to depress and broaden the melting point range.
-
Chromatographic Techniques: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to resolve the desired compound from its impurities.
-
Spectroscopic Methods: 1H NMR and 13C NMR spectroscopy can confirm the structure and identify the presence of any isomeric impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent.2. The chosen solvent is inappropriate. | 1. Add more hot solvent in small increments.2. If a large volume of solvent is required with little dissolution, select a more appropriate (e.g., more polar) solvent. |
| The compound "oils out" instead of forming crystals. | 1. The solution is supersaturated.2. The cooling rate is too fast.3. The boiling point of the solvent is higher than the melting point of the compound.4. High concentration of impurities. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.2. Insulate the flask to slow down the cooling process.3. Choose a solvent with a lower boiling point.4. Consider a preliminary purification step like a column chromatography. |
| No crystals form upon cooling. | 1. The solution is too dilute (too much solvent was used).2. The solution is supersaturated and requires nucleation. | 1. Evaporate some of the solvent by gently heating the solution and then allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Crystal yield is low. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization occurred during hot filtration.3. The compound has significant solubility in the cold solvent. | 1. Concentrate the mother liquor by evaporating some solvent and cool to obtain a second crop of crystals (note: this crop may be less pure).2. Ensure the filtration apparatus is pre-heated before hot filtration.3. Cool the crystallization flask in an ice bath to minimize solubility and wash the collected crystals with a minimal amount of ice-cold solvent. |
| The recrystallized product is still impure. | 1. The chosen solvent does not effectively differentiate between the desired compound and the impurity.2. The cooling was too rapid, trapping impurities in the crystal lattice. | 1. Experiment with different recrystallization solvents or solvent mixtures.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary. |
Physicochemical Data of this compound and Isomeric Impurities
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | ![]() | 263.03 | ~140 | Soluble in methanol and ethanol. |
| 4-Amino-3-iodobenzoic acid | ![]() | 263.03 | 202-205 | Soluble in water (50 g/L at 25°C).[1] |
| 2-Amino-3-iodobenzoic acid | ![]() | 263.03 | 176-179[2] | Soluble in alcohol, ester, and ether; slightly soluble in chloroform; almost insoluble in water.[2] |
| 2-Amino-5-iodobenzoic acid | ![]() | 263.03 | 219-221 (decomposes)[3] | Soluble in alcohol; insoluble in water.[4] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the purification of this compound by recrystallization. The choice of solvent and specific volumes may need to be optimized based on the nature and quantity of impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol, or an Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and gently heat the mixture while stirring.
-
Continue to add the hot solvent portion-wise until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with filter paper by placing them on the heat source.
-
Quickly filter the hot solution to remove the insoluble impurities.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying.
-
-
Analysis:
-
Determine the melting point of the dried crystals and compare it to the literature value.
-
Assess the purity using TLC or HPLC.
-
Diagrams
Caption: A flowchart illustrating the key steps in the recrystallization process.
Caption: A decision tree for troubleshooting the absence of crystal formation.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Amino-4-iodobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 3-Amino-4-iodobenzoic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?
A1: this compound possesses three key functionalities that can complicate cross-coupling reactions:
-
Iodide Group: As the most reactive halide, it readily undergoes oxidative addition to the palladium catalyst, which is generally favorable.[1]
-
Amino Group: This electron-donating group can coordinate with the palladium catalyst. This coordination can sometimes inhibit catalytic activity by occupying sites needed for the catalytic cycle to progress.[2]
-
Carboxylic Acid Group: Under the basic conditions required for most cross-coupling reactions, this group is deprotonated to a carboxylate salt. This can cause solubility issues in common organic solvents and may also coordinate with the palladium center, affecting its catalytic performance.[2]
Q2: I am observing significant amounts of 4-aminobenzoic acid as a side product. What is causing this?
A2: The formation of 4-aminobenzoic acid is a result of a common side reaction called dehalogenation (in this case, deiodination). This can be promoted by palladium hydride species that may form during the catalytic cycle. The presence of the free amino group on your substrate can sometimes facilitate the generation of these hydride species.[3]
Q3: How does catalyst loading typically affect the yield and purity of my product?
A3: Catalyst loading is a critical parameter. While higher catalyst loadings can increase reaction rates, they can also lead to more side reactions and generate noticeable side products derived from the catalyst system itself.[4][5] Conversely, very low catalyst loadings (ppm levels) can be cost-effective and environmentally friendly but may result in incomplete conversion or require longer reaction times.[6][7] Optimization is key to finding a balance between reaction efficiency, yield, and purity.
Q4: Can I use the same catalyst system for Suzuki, Heck, and Sonogashira couplings with this substrate?
A4: While there is some overlap, different cross-coupling reactions often require specific catalyst systems for optimal performance.
-
Suzuki-Miyaura: Often employs palladium catalysts with phosphine ligands like Pd(PPh₃)₄ or PdCl₂(dppf).[3]
-
Heck: May require thermally stable catalysts, often involving N-heterocyclic carbene (NHC) ligands or phosphine ligands, and high temperatures.[8][9]
-
Sonogashira: Traditionally uses a dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[10][11] Copper-free versions often rely on bulky, electron-rich ligands.[12]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Yield of the Desired Product
-
Potential Cause 1: Catalyst Inactivation/Decomposition.
-
Potential Cause 2: Poor Substrate/Reagent Solubility.
-
Solution: The carboxylate salt formed under basic conditions may not be soluble in purely organic solvents.[2] A mixed-solvent system, such as dioxane/water or THF/water, is often necessary to solubilize all components.[14] If solubility remains an issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.[15]
-
-
Potential Cause 3: Suboptimal Reaction Conditions.
-
Solution: Systematically screen reaction parameters. Gradually increase the temperature in 10-20°C increments, as many coupling reactions require heating (typically 80-110°C).[3] Screen different bases; for Suzuki reactions, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[2] The choice of base can be critical for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction).[2]
-
Issue 2: Significant Dehalogenation Side Product
-
Potential Cause 1: Unprotected Amino Group.
-
Solution: The most effective strategy is often to protect the amino group before the coupling reaction. A tert-butyloxycarbonyl (Boc) group is a common choice as it can significantly suppress dehalogenation.[3]
-
-
Potential Cause 2: Inappropriate Base or Solvent.
-
Potential Cause 3: Ligand Choice.
-
Solution: As with low yield issues, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can favor the desired reductive elimination step over the undesired dehalogenation pathway.[3]
-
Data Presentation: Catalyst Loading Optimization
Optimizing catalyst loading is a crucial step. The following table provides representative data for Suzuki-Miyaura couplings on analogous aryl halide systems, illustrating the typical trade-offs.
| Catalyst Loading (mol%) | Typical Outcome | Considerations |
| High (3 - 5%) | Fast reaction times, high conversion. | Higher cost, potential for more side products, increased residual palladium in the final product.[4] |
| Moderate (0.5 - 2%) | Good balance of reaction rate and yield. Often a good starting point for optimization. | May require slightly longer reaction times or higher temperatures than high-loading conditions.[16] |
| Low (0.01 - 0.1%) | Cost-effective, low metal contamination, environmentally friendly. | May result in incomplete conversion, require highly active catalyst systems, longer reaction times, or higher temperatures.[6] |
| Very Low (<0.01%) | Ideal for large-scale industrial processes. | Requires significant optimization and highly efficient, robust catalyst systems. Reaction may stall.[7] |
Experimental Protocols & Workflows
The following are generalized protocols. Optimization for your specific coupling partner is highly recommended.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol is a general guideline for coupling this compound with an arylboronic acid.[1]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol% or PdCl₂(dppf), 2 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Purge the resulting solution by bubbling with the inert gas for 15-20 minutes.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify carefully with 1N HCl to pH ~4-5.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Sonogashira Coupling
This protocol outlines a typical Sonogashira coupling of this compound with a terminal alkyne.[1][10]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-4 mol%)
-
Copper(I) iodide (CuI, 3-5 mol%)
-
Base (e.g., Triethylamine or Piperidine, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or THF, 5 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, base, and terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 50-80°C as needed.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter if necessary.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
-
Protocol 3: General Heck Coupling
This protocol provides a general procedure for the Heck coupling of this compound with an activated alkene (e.g., n-butyl acrylate).[6]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF or NMP, 5 mL)
-
-
Procedure:
-
In a Schlenk tube, combine this compound, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the alkene via syringe.
-
Seal the tube and heat the reaction to 100-140°C.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. thalesnano.com [thalesnano.com]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
Preventing deiodination in 3-Amino-4-iodobenzoic acid reactions
Welcome to the Technical Support Center for 3-Amino-4-iodobenzoic Acid. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on preventing deiodination during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a significant problem in reactions with this compound?
A1: Deiodination, also referred to as hydrodeiodination, is an undesired side reaction where the iodine atom on the this compound molecule is replaced by a hydrogen atom. This results in the formation of 3-aminobenzoic acid as a significant byproduct. This side reaction reduces the yield of the desired product and introduces impurities that can be challenging to separate, thereby complicating the purification process.
Q2: What are the primary causes of deiodination in palladium-catalyzed cross-coupling reactions involving this compound?
A2: Several factors can promote the deiodination of this compound. These include:
-
High Reaction Temperatures: Elevated temperatures can increase the rate of the deiodination side reaction.[1]
-
Choice of Base: Strong organic bases may favor deiodination pathways. Weaker inorganic bases are often a better choice.[2]
-
Catalyst and Ligand System: The selection of the palladium catalyst and the phosphine ligand is critical. Bulky and electron-rich ligands can promote the desired cross-coupling reaction over deiodination.[2]
-
Solvent: The solvent can influence the reaction outcome, with some solvents potentially acting as a source of hydride species that lead to deiodination.[3]
Q3: Is it necessary to protect the amino group of this compound before performing a cross-coupling reaction?
A3: While not always mandatory, protecting the amino group is a highly recommended strategy to minimize deiodination, especially if you are observing significant formation of the 3-aminobenzoic acid byproduct.[2] The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group that can be readily removed after the coupling reaction.
Q4: How does the choice of phosphine ligand affect the level of deiodination?
A4: The phosphine ligand plays a crucial role in the catalytic cycle. Bulky and electron-rich ligands, such as XPhos and SPhos, can accelerate the rate of reductive elimination, which is the final step in the formation of the desired product. This can help the desired reaction outcompete the deiodination side reaction.[2]
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during palladium-catalyzed cross-coupling reactions with this compound.
Issue 1: Significant Formation of 3-Aminobenzoic Acid (Deiodinated Byproduct)
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature in 10-15 °C increments. Monitor the reaction progress to find a balance between an acceptable reaction rate and minimal byproduct formation.[1] |
| Inappropriate Base | Switch from a strong organic base (e.g., sodium tert-butoxide) to a weaker inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] |
| Suboptimal Ligand | Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or similar biaryl phosphine ligands. These ligands can promote the desired reductive elimination step.[2] |
| Unprotected Amino Group | Protect the amino group as a Boc-carbamate prior to the cross-coupling reaction. This can significantly reduce deiodination.[2] |
| Solvent Effects | If using a solvent known to be a potential hydride source (e.g., certain alcohols or DMF under specific conditions), consider switching to an aprotic solvent like toluene or dioxane.[3] |
Issue 2: Low Yield of Desired Product with Recovery of Starting Material
| Potential Cause | Recommended Solution |
| Inefficient Catalyst Activity | Ensure the use of a high-quality palladium catalyst and ligand. Consider using a pre-formed catalyst for better reproducibility. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. |
| Low Reaction Temperature | If deiodination is not the primary issue, gradually increase the reaction temperature in 10 °C increments to improve the reaction rate. |
| Insufficient Base | Ensure at least 2-3 equivalents of the base are used, especially with inorganic bases, to ensure complete reaction. |
Data Presentation
The following tables provide illustrative data on the impact of different reaction parameters on the outcome of a generic Suzuki-Miyaura coupling of this compound with an arylboronic acid. Note: This data is representative and intended for comparative purposes. Actual results may vary depending on the specific substrates and conditions used.
Table 1: Effect of Base on Deiodination
| Entry | Base | Temperature (°C) | Yield of Coupled Product (%) | Yield of 3-Aminobenzoic Acid (%) |
| 1 | NaOtBu | 100 | 45 | 50 |
| 2 | K₃PO₄ | 100 | 85 | 10 |
| 3 | Cs₂CO₃ | 100 | 88 | 8 |
Table 2: Effect of Ligand on Deiodination
| Entry | Ligand | Temperature (°C) | Yield of Coupled Product (%) | Yield of 3-Aminobenzoic Acid (%) |
| 1 | PPh₃ | 100 | 60 | 35 |
| 2 | XPhos | 100 | 90 | 5 |
| 3 | SPhos | 100 | 92 | <5 |
Table 3: Effect of Amino Group Protection on Deiodination
| Entry | Substrate | Temperature (°C) | Yield of Coupled Product (%) | Yield of 3-Aminobenzoic Acid (%) |
| 1 | This compound | 100 | 75 | 20 |
| 2 | N-Boc-3-Amino-4-iodobenzoic acid | 100 | 95 | <2 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deiodination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, incorporating strategies to minimize deiodination.
Materials:
-
This compound (or its N-Boc protected derivative) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of Pd₂(dba)₃ and XPhos in dioxane.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and adjust the pH to ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: N-Boc Protection of this compound
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound in THF in a round-bottom flask.
-
Add triethylamine to the solution.
-
Slowly add di-tert-butyl dicarbonate to the reaction mixture at room temperature.
-
Stir the reaction for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected product, which can often be used in the next step without further purification.
Visualizations
References
Technical Support Center: Recrystallization of 3-Amino-4-iodobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 3-Amino-4-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a suitable recrystallization solvent for this compound?
A1: While specific solubility data for this compound is not extensively published, suitable solvents can be inferred from its structure and data on similar compounds. As a benzoic acid derivative with both a polar amino group and a carboxylic acid group, polar solvents are generally a good starting point. For benzoic acid derivatives, water or aqueous solvent mixtures are often effective.[1] A common technique for compounds with acidic or basic functionalities is to crystallize them as a salt.[2] For instance, a related compound, m-iodobenzoic acid, can be purified by recrystallizing its ammonium salt from water.[3] Alternatively, solvent mixtures can be effective; for the structurally similar 4-Amino-3-bromobenzoic acid, a dichloromethane and methanol system has been used.[4][5]
Q2: How do I choose between a single solvent and a mixed solvent system?
A2: The choice depends on the solubility of this compound in common solvents. An ideal single solvent will dissolve the compound when hot but not when cold.[6] If you find a solvent that dissolves the compound too well even at room temperature, or one that doesn't dissolve it well even when hot, a mixed solvent system is a good alternative. In a mixed solvent system, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) is added to induce crystallization.[5]
Q3: My compound is not dissolving in the hot solvent. What should I do?
A3: There are a few possibilities to consider:
-
Insufficient Solvent: You may not have used enough solvent. Try adding small additional portions of the hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable. If adding more solvent does not work, you will need to select a different solvent or solvent system.
-
Insoluble Impurities: Your crude product might contain insoluble impurities. If a large portion of your compound has dissolved but some solid remains, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[5]
Q4: No crystals are forming upon cooling. What can I do?
A4: This is a common issue in recrystallization. Here are some troubleshooting steps:
-
Induce Crystallization: The solution may be supersaturated. Try scratching the inside of the flask at the liquid's surface with a glass rod to create nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a small amount of pure this compound, adding a "seed crystal" can initiate crystallization.[5]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[5]
-
Slow Cooling: Ensure the solution cools slowly. Rapid cooling can sometimes inhibit crystal formation or lead to the formation of very small crystals.[7]
Q5: The recrystallized product is colored. How can I remove the color?
A5: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your desired compound, reducing the overall yield.[5]
Data Presentation
Table 1: Qualitative Solubility and Suitability of Common Solvents for Recrystallization of Aromatic Amino Acids
| Solvent | Polarity | Expected Solubility of this compound | Suitability as a Recrystallization Solvent | Notes |
| Water | High | Low at room temperature, likely higher when hot | Potentially a good single solvent or part of a mixed system. | Benzoic acid derivatives are often recrystallized from water.[1] |
| Ethanol/Methanol | High | Moderate to high | Good as a primary solvent in a mixed system with an anti-solvent like water or hexane. | Alcohols are good solvents for polar organic molecules. |
| Ethyl Acetate | Medium | Moderate | Potentially a good single solvent or primary solvent in a mixed system. | Often used for recrystallizing moderately polar compounds.[5] |
| Acetone | Medium | Moderate to high | Likely a good primary solvent in a mixed system. | |
| Dichloromethane | Medium | Moderate | Can be used as the primary solvent with a less polar anti-solvent. A dichloromethane/methanol system has been used for a similar compound.[4][5] | |
| Hexane/Heptane | Low | Very low | Good as an anti-solvent when used with a more polar primary solvent.[5] |
Experimental Protocols
Proposed Protocol for Recrystallization of this compound
This protocol is a general guideline based on standard recrystallization techniques for similar compounds. Optimization may be necessary.
-
Solvent Selection: Based on small-scale preliminary tests, select a suitable solvent or solvent pair. For this example, we will use an ethanol and water mixed solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Gentle heating on a hot plate with stirring is recommended.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a new flask with a small amount of hot ethanol to prevent premature crystallization. Quickly filter the hot solution into the clean, preheated flask.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy, indicating it is saturated. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals completely. This can be done by leaving them under vacuum on the filter funnel or by transferring them to a desiccator.
-
Analysis: Determine the melting point of the recrystallized product and compare it to the literature value to assess its purity.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Amino-4-iodobenzoic Acid and 4-amino-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and organic synthesis, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and molecular design. Substituted aminobenzoic acids, particularly halogenated isomers, are valuable intermediates due to their utility in forming diverse molecular scaffolds. This guide provides an objective comparison of the reactivity of two constitutional isomers: 3-amino-4-iodobenzoic acid and 4-amino-3-iodobenzoic acid. This analysis is supported by an examination of the electronic and steric factors influencing their reactivity in key cross-coupling reactions, supplemented with representative experimental data.
Physicochemical Properties and Synthesis
A foundational comparison begins with the intrinsic properties and synthetic accessibility of these isomers.
| Property | This compound | 4-amino-3-iodobenzoic acid |
| Molecular Formula | C₇H₆INO₂ | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol | 263.03 g/mol |
| CAS Number | 51411-81-5 | 2122-63-6 |
| Appearance | Solid | Solid |
| IUPAC Name | This compound | 4-amino-3-iodobenzoic acid |
Synthesis of Isomers
4-amino-3-iodobenzoic acid can be synthesized from p-aminobenzoic acid ethyl ester. The process involves iodination using potassium iodide and an oxidizing agent like sodium hypochlorite, followed by hydrolysis of the resulting ester. A reported yield for the ethyl ester intermediate is as high as 90.2%.[1]
This compound synthesis is less commonly reported. A plausible route involves the diazotization of 3-aminobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.[2] Another potential pathway is the oxidation of 3-amino-4-iodotoluene. The availability and scalability of starting materials for each isomer can be a key consideration in their selection for a synthetic campaign.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary differentiator in the utility of these isomers lies in their reactivity in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. The reactivity of aryl halides in these reactions generally follows the order: I > Br > Cl > F. This trend is attributed to the carbon-halogen bond dissociation energy, where the weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The positional difference of the amino and iodo groups in the two isomers can significantly influence their reactivity due to both electronic and steric effects.
dot
Electronic Effects: The electron-donating amino group can influence the electron density of the aromatic ring. In 4-amino-3-iodobenzoic acid, the amino group is para to the iodine, which may enhance the electron density at the carbon bearing the iodine through resonance, potentially affecting the rate of oxidative addition. In this compound, the amino group is meta to the iodine, and its electronic influence on the reaction center is primarily inductive.
Steric Effects: The amino group in this compound is ortho to the iodine atom. This proximity can create steric hindrance around the reaction center, potentially slowing down the approach of the bulky palladium catalyst and subsequent steps in the catalytic cycle. In contrast, the amino group in 4-amino-3-iodobenzoic acid is further away from the iodine, presenting a less sterically hindered environment.
Experimental Data: While direct comparative studies are scarce, data from analogous systems suggest that the steric hindrance in the ortho-substituted isomer (this compound) would likely necessitate more forcing reaction conditions (higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable yields to the less hindered 4-amino-3-iodobenzoic acid. For instance, studies on substituted anilines show that ortho-substituents significantly retard reaction rates.[3][4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the two isomers is dictated by electronic and steric factors.
dot
The steric bulk of the ortho-amino group in this compound is expected to be a significant factor, potentially impeding the coordination of the amine coupling partner and the subsequent reductive elimination step. For challenging C-N cross-coupling reactions involving sterically hindered partners, the use of modern catalyst systems with bulky, electron-rich phosphine ligands is often necessary to achieve good yields.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of cross-coupling reactions. Below are representative protocols that can serve as a starting point for the optimization of reactions with these isomers.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Amino-iodobenzoic acid isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the amino-iodobenzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Amino-iodobenzoic acid isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Glovebox or Schlenk line)
Procedure:
-
In a glovebox or under an inert atmosphere, add the amino-iodobenzoic acid, palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine coupling partner.
-
Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, partition the mixture between an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
dot
Conclusion
The choice between this compound and 4-amino-3-iodobenzoic acid in a synthetic strategy will depend on a careful consideration of their relative reactivity, synthetic accessibility, and the specific requirements of the target molecule.
-
4-amino-3-iodobenzoic acid is generally expected to be more reactive in standard palladium-catalyzed cross-coupling reactions due to lower steric hindrance around the C-I bond. Its synthesis from readily available starting materials is also well-documented.
-
This compound , with its ortho-amino group, presents a more sterically hindered environment. This may necessitate the use of more specialized and highly active catalyst systems, higher temperatures, or longer reaction times to achieve comparable yields. However, this steric hindrance could also be exploited for regioselective synthesis in more complex systems.
For researchers and drug development professionals, understanding these nuances is crucial for designing efficient and robust synthetic routes. While general principles of reactivity provide a useful guide, empirical optimization of reaction conditions for each specific substrate and coupling partner remains essential for achieving optimal outcomes.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Iodinated Aminobenzoic Acid Isomers for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, and biological activities of various iodinated aminobenzoic acid isomers, providing a valuable resource for researchers and scientists in drug discovery and development.
Iodinated aminobenzoic acids represent a class of organic compounds that have garnered significant interest in medicinal chemistry. The introduction of an iodine atom to the aminobenzoic acid scaffold can profoundly influence the molecule's physicochemical properties and biological activity. This guide offers a comparative analysis of different isomers of iodinated aminobenzoic acid, presenting key data to inform research and development efforts.
Physicochemical Properties: A Comparative Overview
The position of the iodo and amino groups on the benzoic acid ring significantly impacts the physicochemical characteristics of each isomer. These properties, including molecular weight, melting point, and solubility, are crucial for predicting the behavior of these compounds in biological systems. A summary of these properties for several isomers is presented below.
| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility | pKa (Predicted) |
| 2-Amino-3-iodobenzoic acid | C₇H₆INO₂ | 263.03 | 137 | Soluble in alcohol, ester, and ether; slightly soluble in ether and chloroform; almost insoluble in water.[1] | 3-5 |
| 2-Amino-4-iodobenzoic acid | C₇H₆INO₂ | 263.03 | 208 (decomposes) | - | - |
| 2-Amino-5-iodobenzoic acid | C₇H₆INO₂ | 263.03 | 219-221 (decomposes) | Soluble in alcohol; insoluble in water.[2] | - |
| 2-Amino-6-iodobenzoic acid | C₇H₆INO₂ | 263.03 | 162 | Soluble in organic solvents like ethanol and chloroform; insoluble in water.[3] | - |
| 4-Amino-3-iodobenzoic acid | C₇H₆INO₂ | 263.03 | 206 | - | - |
Synthesis of Iodinated Aminobenzoic Acid Isomers
The synthesis of iodinated aminobenzoic acid isomers can be achieved through various organic reactions. A common strategy involves the direct iodination of the corresponding aminobenzoic acid or the reduction of a nitro group to an amine after iodination of a nitrobenzoic acid derivative. Diazotization of an aminobenzoic acid followed by a Sandmeyer-type reaction with an iodide salt is another widely used method.
General Synthesis Workflow
Caption: General synthetic routes to iodinated aminobenzoic acids.
Biological Activities and Potential Therapeutic Applications
Derivatives of aminobenzoic acid are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The introduction of iodine can modulate these activities, potentially enhancing potency or altering selectivity.
Anticancer Activity
While comprehensive comparative studies on the anticancer effects of all iodinated aminobenzoic acid isomers are limited, derivatives of 4-aminobenzoic acid have shown promising results. For instance, certain alkyl derivatives of 4-aminobenzoic acid have demonstrated significant inhibitory properties against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines.[4] One particular compound exhibited an IC₅₀ of 15.59 µM against the NCI-H460 cell line, which was more potent than the control drug, cisplatin (IC₅₀ 21.00 µM).[4]
Antimicrobial Activity
The aminobenzoic acid scaffold is a known pharmacophore in antimicrobial agents. For example, 4-Amino-3-iodobenzoic acid has been reported to have tuberculostatic activity, indicating its potential as an anti-mycobacterial agent. It is suggested that this molecule may inhibit protein synthesis in bacteria by inhibiting RNA polymerase.
Enzyme Inhibition
Aminobenzoic acid derivatives have been investigated as inhibitors of various enzymes. For example, 2-aminobenzoic acid and 4-aminobenzoic acid have been shown to inhibit the monophenolase and diphenolase activities of tyrosinase, an enzyme involved in melanin synthesis.[1] The inhibition constants (Ki) for the non-competitive inhibition of monophenolase activity were 5.15 µM for 2-aminobenzoic acid and 3.8 µM for 4-aminobenzoic acid.[1]
The following table summarizes some of the reported biological activities of aminobenzoic acid derivatives, providing a basis for further investigation into their iodinated counterparts.
| Compound/Derivative Class | Biological Activity | Target/Cell Line | Quantitative Data (IC₅₀/Ki/MIC) |
| Alkyl derivatives of 4-aminobenzoic acid | Anticancer | NCI-H460 Lung Carcinoma | IC₅₀ = 15.59 µM |
| 4-Amino-3-iodobenzoic acid | Tuberculostatic | Mycobacterium | - |
| 2-Aminobenzoic acid | Tyrosinase Inhibition (monophenolase) | Mushroom Tyrosinase | Ki = 5.15 µM |
| 4-Aminobenzoic acid | Tyrosinase Inhibition (monophenolase) | Mushroom Tyrosinase | Ki = 3.8 µM |
Experimental Protocols
To facilitate further research, detailed methodologies for key biological assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (iodinated aminobenzoic acid isomers) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for each compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Analysis of Cellular Signaling Pathways: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effects of compounds on cellular signaling pathways.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Protocol:
-
Cell Lysis: Treat cells with the test compounds for a desired time, then lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-EGFR, p-Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
References
- 1. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel family of BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic strategies for inhibiting oncogenic BRAF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Duel: Unmasking the Halogen's Influence on 3-Aminobenzoic Acid Derivatives
In the realm of pharmaceutical and materials science, the subtle substitution of one halogen for another can dramatically alter a molecule's properties and, consequently, its application. This guide provides a detailed spectroscopic comparison of 3-Amino-4-iodobenzoic acid and its bromo analog, 3-Amino-4-bromobenzoic acid. By examining their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive reference for distinguishing and characterizing these two closely related compounds.
The substitution of iodine with bromine, a lighter and more electronegative halogen, is expected to induce noticeable shifts in their spectroscopic signatures, reflecting changes in electron density, bond vibrational frequencies, and fragmentation patterns. Understanding these differences is paramount for unambiguous identification, purity assessment, and predicting the chemical behavior of these molecules in various synthetic and biological contexts.
Comparative Spectroscopic Data
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (DMSO-d₆) | ¹³C NMR (Predicted) |
| This compound | Data not readily available. Expected aromatic protons to be downfield shifted compared to the bromo analog due to the deshielding effect of iodine. | Data not readily available. The carbon bearing the iodine (C4) is expected to have a significantly lower chemical shift compared to the carbon bearing the bromine in the analog. |
| 3-Amino-4-bromobenzoic acid | δ ~7.7 (d), ~7.5 (s), ~7.0 (d) (Aromatic protons, assignments not specified). | Data not readily available. |
Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | UV-Vis λmax (nm) |
| This compound | Data not readily available. Expected peaks for N-H, C=O, C-N, and C-I bonds. | Data not readily available. |
| 3-Amino-4-bromobenzoic acid | Data not readily available. Expected peaks for N-H, C=O, C-N, and C-Br bonds. The C-Br stretching frequency will be higher than the C-I stretch. | Data not readily available. |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectrometry Data (Predicted) |
| This compound | C₇H₆INO₂[1] | 263.03[1] | [M+H]⁺: 263.95162, [M-H]⁻: 261.93706[2] |
| 3-Amino-4-bromobenzoic acid | C₇H₆BrNO₂[3][4] | 216.03[3][4] | [M+H]⁺: 215.96547, [M-H]⁻: 213.95091[5] |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed. These can be adapted for the specific analysis of this compound and 3-Amino-4-bromobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The addition of a small amount of tetramethylsilane (TMS) can serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse sequence. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are often required for good signal-to-noise.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a blank reference.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile/water). The solvent should be of high purity to minimize background interference.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For these compounds, electrospray ionization (ESI) is a suitable technique. Spectra can be acquired in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to observe the protonated and deprotonated molecular ions, respectively. The mass analyzer is scanned over an appropriate mass-to-charge (m/z) range.
Visualizing the Comparison
To illustrate the logical workflow of a comparative spectroscopic analysis, the following diagram is provided.
Caption: A generalized workflow for the comparative spectroscopic analysis of chemical compounds.
This guide highlights the key spectroscopic differences anticipated between this compound and its bromo analog. While a complete experimental dataset would allow for a more definitive comparison, the provided information and protocols offer a solid foundation for researchers working with these compounds. The distinct spectroscopic signatures arising from the different halogen substituents are crucial for their accurate identification and characterization in various scientific applications.
References
- 1. cenmed.com [cenmed.com]
- 2. PubChemLite - this compound (C7H6INO2) [pubchemlite.lcsb.uni.lu]
- 3. 3-Amino-4-Bromobenzoic Acid | C7H6BrNO2 | CID 3418752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-アミノ-4-ブロモ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - 3-amino-4-bromobenzoic acid (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to HPLC Methods for the Separation of Aminobenzoic Acid Isomers
For researchers, scientists, and drug development professionals, the accurate separation and quantification of aminobenzoic acid (ABA) isomers are critical. These isomers—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA)—often exhibit different biological activities and toxicological profiles, making their distinction essential in pharmaceutical formulations and metabolic studies. High-performance liquid chromatography (HPLC) is the predominant technique for this analytical challenge. This guide provides a comparative overview of various HPLC methods, focusing on mixed-mode chromatography, with supporting experimental data and detailed protocols.
Comparison of HPLC Method Performance
The separation of ABA isomers is challenging due to their similar physicochemical properties.[1] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven to be particularly effective in providing the necessary selectivity for baseline resolution.[2][3] Below is a summary of the performance of three mixed-mode columns: Primesep 100, Coresep 100, and Amaze SC.
| Parameter | Method 1: Primesep 100 | Method 2: Coresep 100 | Method 3: Amaze SC |
| Stationary Phase | Reversed-Phase/Cation-Exchange[1] | Reversed-Phase/Cation-Exchange[2] | Reversed-Phase/Cation-Exchange[3] |
| Elution Order | 4-ABA, 3-ABA, 2-ABA[1] | 4-ABA, 3-ABA, 2-ABA[2] | 4-ABA, 3-ABA, 2-ABA[3] |
| Separation Time | Baseline separation within 10 minutes[1] | Approx. 4-7 minutes[2] | Not specified |
| Resolution | Baseline resolution achieved[1] | Baseline resolution achieved[2] | Not specified |
| Key Advantage | Robust method for ionic hydrophobic and basic isomers.[1] | Fast separation on a core-shell column.[2] | LC/MS compatible mobile phase.[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these separation methods. The following sections provide the specific experimental conditions for each of the compared HPLC methods.
Method 1: Separation on Primesep 100
This method utilizes a mixed-mode column with both reversed-phase and cation-exchange properties to achieve separation.[1]
-
Column: Primesep 100 (4.6 x 150 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile (MeCN) and water with phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) as a buffer. A typical mobile phase composition is 20% Acetonitrile with 0.1% H₃PO₄ in water.[1][4]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 230 nm[1]
-
Injection Volume: 5 µL[4]
-
Column Temperature: 30 °C[4]
Method 2: Separation on Coresep 100
This method employs a core-shell mixed-mode column, which allows for high-efficiency separations at lower backpressures.[2]
-
Column: Coresep 100 (3.0 x 100 mm)[2]
-
Mobile Phase: 20% Acetonitrile (ACN) with 0.1% Phosphoric Acid (H₃PO₄) in water[2]
-
Flow Rate: 0.6 mL/min[2]
-
Detection: UV at 235 nm[2]
-
Sample Concentration: 0.3 mg/mL[2]
-
Injection Volume: 1 µL[2]
Method 3: Separation on Amaze SC
This method is designed for compatibility with mass spectrometry (MS) detection, using a volatile mobile phase.[3]
-
Column: Amaze SC (3.0 x 100 mm, 5 µm, 100Å)[3]
-
Mobile Phase: Acetonitrile (ACN), water, and ammonium formate[3]
-
Flow Rate: 0.6 mL/min[3]
-
Detection: UV at 250 nm[3]
-
Sample Concentration: 0.3 mg/mL[3]
-
Injection Volume: 2 µL[3]
Method Selection Workflow
Choosing the appropriate HPLC method depends on several factors, including the desired analysis speed, detection method, and specific sample matrix. The following diagram illustrates a logical workflow for selecting a suitable method for the separation of aminobenzoic acid isomers.
Caption: Workflow for HPLC method selection for aminobenzoic acid isomer separation.
Separation Principle
The successful separation of aminobenzoic acid isomers on mixed-mode columns relies on a combination of hydrophobic and ion-exchange interactions. The stationary phase possesses both a nonpolar character (e.g., C18 chains) and charged functional groups. The elution of the isomers is controlled by the organic modifier concentration (affecting hydrophobic retention) and the pH and ionic strength of the mobile phase (influencing ion-exchange interactions). This dual retention mechanism provides the enhanced selectivity required to resolve these closely related compounds.
Caption: Principle of mixed-mode chromatographic separation of aminobenzoic acid isomers.
References
Validating the Structure of 3-Amino-4-iodobenzoic Acid: A Comparative Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of safe and effective drug design. This guide provides a comparative analysis of spectroscopic techniques for validating the structure of 3-Amino-4-iodobenzoic acid, a halogenated aromatic compound with potential applications in medicinal chemistry. By juxtaposing predicted data for this compound with experimental data for a closely related isomer, 4-Amino-3-bromobenzoic acid, we illustrate the power and nuances of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in structural elucidation.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound (predicted) and 4-Amino-3-bromobenzoic acid (experimental). These datasets provide a basis for understanding how subtle changes in substituent positions on the aromatic ring lead to discernible differences in their spectroscopic fingerprints.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (Predicted/Experimental, Solvent: DMSO-d₆) | ¹³C NMR (Predicted, Solvent: DMSO-d₆) |
| This compound | δ 7.85 (d, 1H), 7.30 (s, 1H), 6.95 (dd, 1H), 5.50 (s, 2H, -NH₂), 12.5 (br s, 1H, -COOH) | δ 167.5 (C=O), 150.0 (C-NH₂), 138.0 (C-I), 130.0 (C-H), 125.0 (C-COOH), 115.0 (C-H), 95.0 (C-H) |
| 4-Amino-3-bromobenzoic acid | δ 12.39 (br s, 1H, -COOH), 7.89 (d, 1H), 7.63 (dd, 1H), 6.78 (d, 1H), 6.10 (s, 2H, -NH₂)[1] | Unavailable |
Table 2: Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Predicted/Observed Fragments (m/z) |
| This compound | 263.03 | [M]+• at 263, [M-OH]+ at 246, [M-COOH]+ at 218, [M-I]+ at 136 |
| 4-Amino-3-bromobenzoic acid | 216.03 | [M]+• at 215/217 (due to ⁷⁹Br/⁸¹Br isotopes), [M-OH]+ at 198/200, [M-COOH]+ at 170/172[2] |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and mass spectra for small organic molecules like aminohalobenzoic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition (400 MHz Spectrometer):
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.
-
¹³C NMR: A proton-decoupled experiment is typically performed. Key parameters include a spectral width of about 240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and an accumulation of 1024 or more scans.
-
-
Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the solid sample is introduced into the ion source via a direct insertion probe.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and various fragment ions.
Structural Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound, integrating both NMR and mass spectrometry techniques.
Structural validation workflow for this compound.
This guide demonstrates a systematic approach to the structural validation of a small organic molecule. By combining the detailed connectivity information from NMR with the molecular weight and fragmentation data from mass spectrometry, researchers can confidently confirm the identity and purity of their compounds, a critical step in the drug discovery and development pipeline.
References
A Comparative Analysis of 3-Amino-4-iodobenzoic Acid's Reactivity in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Synthetic Versatility of a Key Building Block
3-Amino-4-iodobenzoic acid is a valuable and versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its trifunctional nature, featuring an amino group, a carboxylic acid, and a highly reactive C-I bond, allows for a diverse range of chemical transformations. This guide provides a comparative analysis of the reactivity of this compound in several key cross-coupling reactions, supported by available experimental data and detailed protocols to aid in synthetic strategy and experimental design.
The Reactivity Landscape: A Tale of Two Bonds
The primary sites of reactivity in this compound for cross-coupling reactions are the carbon-iodine (C-I) bond and, in the case of N-arylation reactions, the nitrogen-hydrogen (N-H) bond of the amino group. The C-I bond is the most labile among carbon-halogen bonds (C-I < C-Br < C-Cl), making it highly susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium. This inherent reactivity allows for cross-coupling reactions to proceed under milder conditions and with higher efficiency compared to its bromo or chloro analogs.
The presence of the amino and carboxylic acid groups introduces both electronic and steric effects that can modulate the reactivity of the C-I bond and influence the outcome of the coupling reactions. The electron-donating amino group can activate the aromatic ring, while the electron-withdrawing carboxylic acid group deactivates it. Their positions relative to the iodine atom also play a crucial role in directing the regioselectivity of certain reactions. Furthermore, these functional groups can potentially coordinate to the metal catalyst, which can either be beneficial or detrimental to the catalytic cycle.
Performance in Key Cross-Coupling Reactions
The utility of this compound is highlighted by its participation in a variety of powerful cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures and is widely used in drug discovery. Due to the high reactivity of the C-I bond, this compound is an excellent substrate for this reaction, typically providing good to excellent yields under standard conditions.
Table 1: Representative Data for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >95 (estimated) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 80 | 12 | High (typical) |
| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High (typical) |
Heck Reaction: Vinylation of the Aryl Halide
The Heck reaction allows for the formation of a new C-C bond between an aryl halide and an alkene. This compound is expected to react efficiently in Heck couplings, given the high reactivity of the C-I bond. The reaction typically proceeds with high trans selectivity.
Table 2: Anticipated Performance in Heck Reaction of this compound
| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | Good to Excellent |
| n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMA | 120 | 12 | Good to Excellent |
| Cyclohexene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | NMP | 140 | 24 | Moderate to Good |
Note: While specific examples with this compound are not detailed in the provided search results, these conditions are typical for Heck reactions with reactive aryl iodides.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. The reaction of this compound with terminal alkynes is expected to proceed smoothly, often under copper co-catalysis, to afford the corresponding 4-alkynyl-3-aminobenzoic acids.
Table 3: Representative Data for Sonogashira Coupling of Aryl Iodides
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | >90 (typical for aryl iodides) |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NEt | DMF | 60 | 12 | High (typical) |
| 1-Hexyne | PdCl₂(MeCN)₂ / XPhos / CuI | Cs₂CO₃ | MeCN | 75 | 12 | Good to Excellent |
Note: The presented data is based on general knowledge of Sonogashira couplings with aryl iodides, as specific examples for this compound were not found in the search results.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine.[1][2] While the amino group of this compound itself can participate in reactions, the C-I bond can also undergo coupling with other primary or secondary amines to generate more complex diamine structures. The intramolecular reaction can also be a pathway to synthesize heterocyclic compounds.
Table 4: Anticipated Performance in Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 18 | Good to Excellent |
| Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | Good to Excellent |
| Benzylamine | PdCl₂(dppf) | K₃PO₄ | THF | 70 | 12 | Good |
Note: The inherent amino group of this compound might require protection to avoid self-coupling or other side reactions, depending on the desired outcome.
Ullmann Condensation: A Classical Approach to C-N and C-O Bond Formation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N and C-O bonds.[3] While often requiring harsher conditions than palladium-catalyzed reactions, modern protocols have improved its scope and mildness. This compound can be coupled with amines, alcohols, or phenols using this method.[4]
Table 5: Representative Conditions for Ullmann Condensation
| Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Phenol | CuI / L-proline | K₂CO₃ | DMSO | 110 | 24 | Moderate to Good |
| Aniline | CuI / 1,10-Phenanthroline | Cs₂CO₃ | NMP | 150 | 48 | Moderate |
| Methanol | CuI / DMEDA | K₃PO₄ | Dioxane | 100 | 24 | Moderate to Good |
Note: The reactivity in Ullmann reactions is highly dependent on the specific ligands and reaction conditions employed.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and successful synthetic outcomes. Below are general protocols for the key cross-coupling reactions discussed, which can be adapted and optimized for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of inert gas.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Heck Reaction
-
In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Add a suitable base (e.g., Et₃N, 2.0 equiv.) and a high-boiling polar aprotic solvent (e.g., DMF or DMA).
-
Seal the vessel and heat the mixture to the required temperature (typically 100-140 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic phase, dry it over a drying agent, and concentrate it.
-
Purify the product by chromatography or recrystallization.
General Protocol for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., Et₃N or i-Pr₂NEt).
-
Add the terminal alkyne (1.1 equiv.) dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Upon completion, quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the resulting aryl alkyne by column chromatography.
Visualizing the Synthetic Pathways
To better understand the relationships and workflows of these cross-coupling reactions, the following diagrams have been generated using Graphviz.
Caption: Reactivity of this compound in Various Cross-Coupling Reactions.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands out as a highly reactive and versatile substrate for a range of synthetically important cross-coupling reactions. Its C-I bond's susceptibility to oxidative addition allows these transformations to proceed under relatively mild conditions, making it an attractive starting material for the synthesis of complex pharmaceutical intermediates and functional materials. While the presence of the amino and carboxylic acid functionalities can influence reactivity and may sometimes necessitate protecting group strategies, they also offer valuable handles for further molecular elaboration. The choice of the specific cross-coupling reaction, catalyst system, and reaction conditions will ultimately depend on the desired target molecule and the need to manage potential side reactions. This guide provides a foundational understanding and practical starting points for researchers looking to harness the synthetic potential of this valuable building block.
References
A Comparative Guide to Alternatives for 3-Amino-4-iodobenzoic Acid in Synthesis
In the realm of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving efficient and cost-effective manufacturing processes. 3-Amino-4-iodobenzoic acid is a valuable and versatile intermediate, particularly in palladium-catalyzed cross-coupling reactions, owing to the high reactivity of the carbon-iodine bond. However, factors such as cost, availability, and the potential for side reactions necessitate the evaluation of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and protocols to inform strategic decisions for researchers, scientists, and drug development professionals.
The primary alternatives often involve substituting the iodine atom with other halogens (bromine or chlorine) or a non-halogen group like methyl. The choice among these analogs is typically dictated by a balance of reactivity, cost, and the specific requirements of the synthetic route.
Reactivity and Application Overview
The utility of these halogenated aminobenzoic acids lies in their application in cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The reactivity of the aryl halide in these transformations generally follows the trend: I > Br > Cl.[1][2]
-
This compound : Offers the highest reactivity, allowing for milder reaction conditions and shorter reaction times. This is particularly advantageous in the synthesis of complex molecules with sensitive functional groups.
-
3-Amino-4-bromobenzoic Acid : Provides a good balance of high reactivity and stability.[1] It is often more cost-effective than its iodo counterpart and is a widely used alternative.[2]
-
3-Amino-4-chlorobenzoic Acid : The least reactive of the halogenated series, often requiring more forcing conditions (higher temperatures, stronger bases, or more sophisticated catalyst systems) to achieve comparable yields.[1] However, its lower cost and wide availability make it an attractive option for large-scale synthesis.[1]
-
3-Amino-4-methylbenzoic Acid : Serves as a cost-effective alternative when the position-4 substituent is not intended as a reactive handle for cross-coupling.[2][3] The methyl group primarily acts as a steric and electronic modifier.[2]
Quantitative Comparison of Alternatives
The following table summarizes key data for this compound and its alternatives, compiled from published literature and supplier information.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reported Synthetic Yield (%) |
| This compound | C₇H₆INO₂ | 263.03 | 2122-63-6 | 90.2 (for ethyl ester)[4] |
| 3-Amino-4-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 2457-76-3 | Not explicitly stated |
| 3-Amino-4-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 2840-28-0 | 94.6[5] |
| 3-Amino-4-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 2458-12-0 | 96[2] |
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The following protocols provide a comparative framework for the use of 3-amino-4-halobenzoic acids in this key transformation.
General Workflow for Suzuki-Miyaura Coupling
The diagram below illustrates a typical workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical Suzuki cross-coupling workflow.
Protocol 1: Suzuki-Miyaura Coupling of this compound (or alternative)
This protocol is a general procedure and may require optimization for specific substrates and alternatives.[1][6] The reactivity difference (I > Br > Cl) may necessitate adjusting the temperature or reaction time.
Materials:
-
3-Amino-4-halobenzoic acid (I, Br, or Cl derivative) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the 3-amino-4-halobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent and the palladium catalyst (0.02-0.05 eq).
-
Heat the mixture to the appropriate temperature (typically 80-110°C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. If a precipitate has formed, filter the mixture and wash the solid with water.
-
Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 3-amino-4-arylbenzoic acid.
Note on Reactivity: For the less reactive 3-amino-4-chlorobenzoic acid, a more active catalyst system, such as a palladium precatalyst with a bulky phosphine ligand (e.g., XPhos), and a stronger base like K₃PO₄ may be required to achieve a reasonable reaction rate and yield.[7]
Logical Selection of Reagents
The choice of reagent is a strategic decision based on several factors. The following diagram outlines a logical workflow for selecting the appropriate starting material.
Caption: Decision-making flow for reagent selection.
Conclusion
While this compound offers the highest reactivity for palladium-catalyzed cross-coupling reactions, its bromo and chloro analogs present viable and often more economical alternatives. 3-Amino-4-bromobenzoic acid provides a good compromise between reactivity and cost, whereas 3-amino-4-chlorobenzoic acid is a suitable choice for large-scale syntheses where cost is a primary driver and more forcing reaction conditions can be tolerated. For applications where the C4 position does not require further functionalization, 3-amino-4-methylbenzoic acid is an excellent, low-cost substitute. The selection of the optimal reagent requires a careful analysis of the specific synthetic context, including the complexity of the substrate, the desired reaction conditions, and economic considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3 Amino 4 Methyl Benzoic Acid Manufacturer in Padra, Gujarat [kaivalchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis routes of 4-Amino-3-chlorobenzoic acid [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Purity Assessment of 3-Amino-4-iodobenzoic Acid: A Chromatographic Comparison
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates like 3-Amino-4-iodobenzoic acid is a critical step in the development pipeline. The presence of impurities can significantly impact the safety, efficacy, and stability of the final product. Chromatographic techniques are powerful tools for separating, identifying, and quantifying the main component and any process-related impurities or degradation products.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the purity assessment of this compound. While Gas Chromatography (GC) is a valuable technique for volatile compounds, it is generally less suitable for relatively non-volatile and thermally labile molecules like this compound without prior derivatization. Therefore, this guide will focus on the more direct and commonly employed liquid chromatography techniques.
Comparison of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) stands out as the premier method for the quantitative purity assessment of this compound, offering high resolution, sensitivity, and reproducibility. Thin-Layer Chromatography (TLC), while being a simpler and more cost-effective technique, is highly valuable for rapid screening, reaction monitoring, and qualitative impurity profiling.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column, under high pressure. | Separation based on differential migration of analytes up a solid stationary phase coated on a plate, driven by a liquid mobile phase through capillary action. |
| Primary Use | Quantitative analysis, purity determination, impurity profiling, and stability testing. | Qualitative analysis, reaction monitoring, rapid screening of multiple samples, and semi-quantitative estimation. |
| Resolution | High to very high, allowing for the separation of closely related impurities. | Lower resolution compared to HPLC. |
| Sensitivity | High, with detection limits typically in the ng to pg range. | Lower sensitivity, with detection limits generally in the µg to ng range. |
| Data Output | Chromatogram with retention times and peak areas for precise quantification. | Chromatogram (plate) with spots at different Rf values. Quantification is possible with a densitometer. |
| Throughput | Sequential analysis of samples. | Simultaneous analysis of multiple samples on a single plate. |
| Cost | Higher initial instrument cost and ongoing operational expenses. | Low initial setup and operational costs. |
Experimental Protocols
The following are proposed starting methods for the analysis of this compound based on established protocols for similar halogenated aminobenzoic acids and other benzoic acid derivatives.[1][2] Optimization of these conditions may be necessary for specific samples and impurity profiles.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of the purity of this compound and its related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a quaternary or binary pump, an autosampler, and a column thermostat.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program: Start with 95% A and 5% B, hold for 2 minutes. Linearly increase to 95% B over 15 minutes. Hold at 95% B for 3 minutes. Return to initial conditions over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC)
This method is suitable for rapid, qualitative assessment and can be used to monitor the progress of a synthesis reaction.
-
Plate: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Developing Solvent): A mixture of Toluene: Acetone: Methanol: Ammonia (8:3:3:0.1 by volume) has been shown to be effective for separating similar compounds.[3]
-
Sample Preparation: Dissolve the sample in a small amount of methanol to a concentration of approximately 1 mg/mL.
-
Application: Spot a small volume (1-2 µL) of the sample solution onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to travel up the plate.
-
Visualization:
-
UV Light: View the dried plate under short-wave (254 nm) and long-wave (365 nm) UV light. The main compound and any UV-active impurities will appear as dark spots on a fluorescent background.
-
Iodine Vapor: Place the plate in a chamber containing iodine crystals. Most organic compounds will appear as brown spots.
-
Ninhydrin Stain: For visualizing amino groups, spray the plate with a ninhydrin solution and gently heat. Primary amines will typically produce purple or pink spots.[4]
-
-
Data Analysis: The retention factor (Rf) for each spot is calculated (Rf = distance traveled by spot / distance traveled by solvent front). The purity is qualitatively assessed by the presence and intensity of impurity spots relative to the main spot.
Data Presentation
The following table presents hypothetical data from the analysis of three different batches of synthesized this compound using the HPLC method described above.
| Batch ID | Retention Time (min) | Peak Area | % Area (Purity) | Impurity 1 (RRT 0.85) | Impurity 2 (RRT 1.15) |
| Batch A | 10.25 | 4,567,890 | 99.52% | 0.21% | 0.15% |
| Batch B | 10.26 | 4,210,980 | 98.25% | 0.88% | 0.45% |
| Batch C | 10.24 | 4,601,230 | 99.89% | Not Detected | 0.08% |
RRT = Relative Retention Time
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the chromatographic purity assessment process.
References
A Comparative Analysis of the Stability of 3-Amino-4-halobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability of four key halogenated isomers of 3-aminobenzoic acid: 3-amino-4-fluorobenzoic acid, 3-amino-4-chlorobenzoic acid, 3-amino-4-bromobenzoic acid, and 3-amino-4-iodobenzoic acid. The stability of these compounds is a critical factor in their application as intermediates in pharmaceutical synthesis and materials science. This document synthesizes available data and established chemical principles to offer a comprehensive overview of their thermal, photo, and chemical stability.
Core Stability Comparison
The stability of 3-amino-4-halobenzoic acids is significantly influenced by the nature of the halogen substituent at the 4-position. The carbon-halogen (C-X) bond strength and the electronegativity of the halogen atom are key determinants of the molecule's overall stability. Generally, halogenated aromatic hydrocarbons are noted for their stability due to resonance energy and the inertness of the carbon-halogen bonds[1][2][3].
Physicochemical Properties
A fundamental aspect of stability is the melting point, which can be an indicator of the crystalline lattice energy and intermolecular forces.
| Property | 3-Amino-4-fluorobenzoic Acid | 3-Amino-4-chlorobenzoic Acid | 3-Amino-4-bromobenzoic Acid | This compound |
| Molecular Formula | C₇H₆FNO₂[4] | C₇H₆ClNO₂[5] | C₇H₆BrNO₂[6] | C₇H₆INO₂ |
| Molecular Weight | 155.13 g/mol [4] | 171.58 g/mol [5] | 216.03 g/mol [6] | 263.03 g/mol [6] |
| CAS Number | 2365-85-7[4] | 2840-28-0[5] | 2840-29-1[6] | 51411-81-5[6] |
| Melting Point (°C) | No data available | 214 - 216[5][7] | 204 - 230[1] | No data available |
Note: A range in melting points can be attributed to different experimental conditions or purities.
Thermal Stability
Thermal stability is a critical parameter for compounds used in chemical synthesis, as it dictates the viable temperature range for reactions and storage. The primary decomposition pathway for aminobenzoic acids at elevated temperatures is often decarboxylation, involving the loss of carbon dioxide[8].
Fluoro > Chloro > Bromo > Iodo
The 3-amino-4-fluorobenzoic acid is expected to be the most thermally stable due to the high strength of the C-F bond. Conversely, this compound is anticipated to be the least thermally stable, as the C-I bond is the weakest and most susceptible to cleavage at lower temperatures.
Photostability
Aromatic compounds, particularly those with amino and halogen substituents, can be susceptible to photodegradation. Exposure to light, especially in the UV spectrum, can lead to the cleavage of the carbon-halogen bond or other photochemical reactions. While specific quantum yields for the photodegradation of these four compounds are not available, it is known that aromatic amino acids can be sensitive to light[9]. The general trend for the photolytic cleavage of the C-X bond is the reverse of the bond strength, suggesting that the iodo-substituted compound would be the most photosensitive.
Chemical Stability
Chemical stability encompasses resistance to degradation under various chemical conditions, such as hydrolysis and oxidation. Forced degradation studies, which involve subjecting a compound to stress conditions like acid, base, and oxidizing agents, are used to determine its intrinsic stability and degradation pathways[3][10].
Hydrolytic Stability: 3-Amino-4-halobenzoic acids are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, the functional groups may undergo reactions. The stability towards hydrolytic degradation is not expected to vary significantly with the halogen substituent under typical conditions.
Oxidative Stability: The amino group in these compounds can be susceptible to oxidation. The nature of the halogen may have a minor influence on the rate of oxidation due to its electronic effects on the aromatic ring.
Experimental Protocols
To empirically determine the comparative stability of these compounds, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal decomposition profile and melting point of the 3-amino-4-halobenzoic acids.
TGA Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (e.g., alumina or platinum)[8].
-
Instrument Setup: Place the sample pan in the TGA furnace and purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min[8].
-
Thermal Program: Equilibrate the sample at 25 °C for 5-10 minutes. Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min[8].
-
Data Collection: Continuously record the mass loss as a function of temperature[8].
-
Data Analysis: Plot the percentage of mass loss versus temperature to determine the onset of decomposition[8].
DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference[8].
-
Instrument Setup: Place the sample and reference pans in the DSC cell and purge with an inert gas at 20-50 mL/min[8].
-
Thermal Program: Equilibrate at 25 °C for 5 minutes. Heat the sample at a constant rate of 10 °C/min to a temperature above its expected melting point[8].
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature[8].
-
Data Analysis: Determine the melting point from the peak of the endothermic transition[2].
Forced Degradation Study for Chemical Stability
Objective: To assess the stability of the compounds under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of each 3-amino-4-halobenzoic acid in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60-80 °C for a specified period.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60-80 °C for a specified period.
-
Oxidation: Treat the sample solution with 3% hydrogen peroxide at room temperature.
-
Photostability: Expose the solid compound and its solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products[11].
Visualizations
Logical Relationship of Factors Influencing Stability
Caption: Factors influencing the stability of 3-amino-4-halobenzoic acids.
Experimental Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Conclusion
The stability of 3-amino-4-halobenzoic acids is a critical consideration for their use in research and development. Based on fundamental chemical principles, the thermal stability is expected to decrease from the fluoro to the iodo derivative, in line with the decreasing carbon-halogen bond strength. Conversely, photostability is likely to increase in the same order. While comprehensive experimental data is limited, the provided protocols offer a robust framework for conducting direct comparative stability studies. For critical applications, it is strongly recommended that researchers perform in-house stability testing to confirm these predicted trends and ensure the integrity of these valuable chemical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-4-chlorobenzoic acid [webbook.nist.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3-Amino-4-chlorobenzoic Acid | 2840-28-0 | TCI AMERICA [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biomedres.us [biomedres.us]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3-Amino-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 3-Amino-4-iodobenzoic acid, a valuable building block in pharmaceutical and chemical research. The methodologies presented are supported by experimental data to facilitate informed decisions in process development and optimization.
Executive Summary
The synthesis of this compound can be approached through various strategies. This guide focuses on two primary routes: a multi-step synthesis commencing with the diazotization of a substituted aniline, and the direct iodination of 3-aminobenzoic acid. A thorough analysis reveals that the multi-step approach offers superior regioselectivity and yield, making it the preferred method for obtaining a pure product. In contrast, direct iodination is hampered by the formation of isomeric byproducts, complicating purification and reducing the overall efficiency.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the two primary synthetic routes to this compound.
| Parameter | Route 1: Multi-Step Synthesis via Diazotization | Route 2: Direct Iodination |
| Starting Material | 4-Amino-3-nitrobenzoic acid | 3-Aminobenzoic acid |
| Key Reactions | Diazotization, Sandmeyer Reaction, Nitro Group Reduction | Electrophilic Aromatic Substitution |
| Reagents | Sodium nitrite, Potassium iodide, Iron powder, HCl | Iodine, Oxidizing agent (e.g., HIO₃) |
| Reported Yield | High (estimated >80% over two steps) | Moderate to Low (isomer separation required) |
| Purity | High | Low to Moderate (mixture of isomers) |
| Reaction Time | Multi-step, longer overall time | Single step, shorter reaction time |
| Advantages | High regioselectivity, high purity of final product | Fewer synthetic steps |
| Disadvantages | Longer reaction sequence | Formation of multiple isomers, difficult purification |
Recommended Synthetic Pathway: Multi-Step Synthesis
Based on the analysis of available data, the most efficient and reliable method for the synthesis of this compound is a two-step process starting from 4-Amino-3-nitrobenzoic acid. This route ensures high regioselectivity and yields a product of high purity.
Caption: Workflow for the multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Iodo-3-nitrobenzoic acid
This procedure follows the well-established Sandmeyer reaction protocol.
-
Materials:
-
4-Amino-3-nitrobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
-
Procedure:
-
In a reaction flask, suspend 45 g (0.25 mol) of 4-Amino-3-nitrobenzoic acid in 400 mL of deionized water and 100 mL of concentrated hydrochloric acid.[1]
-
Cool the stirred mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 25.9 g (0.38 mol) of sodium nitrite in 50 mL of water dropwise, maintaining the temperature between 0 and 5 °C. The solid will gradually dissolve.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
At the same temperature, add a solution of 88 g (0.5 mol) of potassium iodide in 200 mL of water dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 2 hours, during which a solid will precipitate.
-
Collect the solid product by filtration, wash with deionized water, and dry to obtain 4-iodo-3-nitrobenzoic acid. The reported yield for this step is 89.7%.[1]
-
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group to an amine using iron in an acidic medium, a standard and effective method.
-
Materials:
-
4-Iodo-3-nitrobenzoic acid
-
Iron powder (Fe)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve the 4-Iodo-3-nitrobenzoic acid obtained from the previous step in ethanol.
-
Add iron powder (an excess, typically 3-5 equivalents) to the solution.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the excess iron.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Alternative Synthetic Pathway: Direct Iodination
While less efficient, the direct iodination of 3-aminobenzoic acid represents a more concise, albeit lower-yielding, approach.
Caption: Workflow for the direct iodination of 3-aminobenzoic acid.
Experimental Protocol
-
Materials:
-
3-Aminobenzoic acid
-
Iodine (I₂)
-
An oxidizing agent (e.g., iodic acid, HIO₃)
-
A suitable solvent (e.g., acetic acid)
-
-
Procedure:
-
Dissolve 3-aminobenzoic acid in a suitable solvent.
-
Add iodine and an oxidizing agent to the solution.
-
Stir the reaction mixture at an appropriate temperature and monitor its progress using TLC.
-
Upon completion, quench the reaction and perform a work-up to isolate the crude product.
-
The crude product will be a mixture of iodinated isomers.
-
Purify the desired this compound from the isomeric mixture using column chromatography or fractional crystallization.
-
Note: The directing effects of the amino group (ortho, para-directing) and the carboxylic acid group (meta-directing) on the benzene ring will lead to the formation of multiple isomers, making the purification process challenging and significantly lowering the isolated yield of the target compound.
Conclusion
For the synthesis of this compound, the multi-step route starting from 4-Amino-3-nitrobenzoic acid is demonstrably superior in terms of regioselectivity and final product purity. While the direct iodination of 3-aminobenzoic acid offers a more direct approach, it is compromised by the formation of isomeric byproducts, which necessitates extensive purification and results in lower overall yields. Therefore, for applications requiring high-purity this compound, the multi-step synthesis is the recommended methodology.
References
Safety Operating Guide
Proper Disposal of 3-Amino-4-iodobenzoic Acid: A Step-by-Step Guide
For immediate release:
Researchers, scientists, and professionals in drug development must adhere to strict safety protocols for the disposal of chemical reagents. This document outlines the essential procedures for the proper disposal of 3-Amino-4-iodobenzoic acid, ensuring the safety of laboratory personnel and the protection of the environment. The following guidelines are synthesized from safety data sheets of closely related isomers and should be implemented in conjunction with institutional and local regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.
Summary of Disposal and Safety Information
| Information Type | Guideline | Citation |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and face protection. | [1] |
| Handling | Wash skin thoroughly after handling. Avoid contact with skin, eyes, and clothing. | [1] |
| Disposal Method | Dispose of contents and container in accordance with local and national regulations. Entrust disposal to a licensed waste disposal company. | [1] |
| Contaminated Packaging | Remove contents completely before disposal. Dispose of in accordance with local and national regulations. | [1] |
| Environmental Precautions | Prevent the product from entering drains. | [1] |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Properly label a dedicated, sealable waste container for this compound waste.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's safety officer.
-
-
Containerization:
-
Carefully transfer the waste chemical into the designated container, minimizing the creation of dust.
-
Ensure the container is tightly sealed to prevent leaks or spills.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Engage a Licensed Waste Disposal Company:
-
The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company.[1]
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
-
Documentation:
-
Maintain detailed records of the waste disposal process, including the amount of waste, the date of disposal, and the name of the disposal company. This documentation is crucial for regulatory compliance.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Disclaimer: The disposal procedures outlined above are based on information available for the closely related isomer, 4-Amino-3-iodobenzoic acid. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound, and to adhere to all applicable local, state, and federal regulations. Always consult with your institution's environmental health and safety department for final guidance.
References
Personal protective equipment for handling 3-Amino-4-iodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 3-Amino-4-iodobenzoic acid. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. This document should be used as a supplement to your institution's specific safety protocols and the official Safety Data Sheet (SDS) for the compound.
Hazard Summary and Personal Protective Equipment
| Personal Protective Equipment (PPE) | Specifications | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][5] Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised. | To prevent skin contact and irritation.[3][6] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are required.[4] A face shield should be worn over safety glasses when there is a risk of splashing.[4] | To protect eyes from splashes and airborne particles, preventing serious irritation.[3][6] |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned, should be worn.[4] Long pants and closed-toe shoes are also required.[4] | To protect the skin from potential splashes and contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8] If a fume hood is not available or during large-scale operations, a NIOSH-approved respirator may be necessary.[3][9] | To prevent respiratory tract irritation.[2][3][6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.
1. Preparation and Area Setup:
-
Before beginning work, ensure that a chemical fume hood is operational and the work area is clean and uncluttered.[7][8]
-
Assemble all necessary equipment, including glassware, weighing instruments, and waste containers, inside the fume hood.[8]
-
Verify that an emergency eyewash station and safety shower are accessible.[8]
2. Weighing and Dispensing:
-
Always wear the appropriate PPE as outlined in the table above.
-
Conduct all weighing and dispensing of the solid compound within the chemical fume hood to contain any dust.[8]
-
Use a disposable weighing boat or dedicated, clean glassware to prevent cross-contamination.[8]
-
Keep the primary container tightly sealed when not in use.[8]
3. Experimental Use:
-
All reactions and manipulations involving this compound must be performed inside a chemical fume hood.[7]
-
Use glassware that is free of cracks or defects.[8]
-
If heating is required, use a controlled heating source like a heating mantle or an oil bath. Avoid open flames.[8]
4. Post-Procedure and Decontamination:
-
After the experiment, allow all equipment to cool to room temperature inside the fume hood.[8]
-
Carefully decontaminate all surfaces that may have come into contact with the chemical using a suitable solvent, followed by soap and water.[8]
-
Remove PPE in the correct order to prevent self-contamination. Dispose of single-use items in the designated hazardous waste container.[8]
-
Thoroughly wash hands with soap and water after removing gloves.[8]
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm. As a halogenated organic compound, it must be treated as hazardous waste.[7][10]
1. Waste Segregation:
-
All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weighing boats, absorbent pads), must be collected separately from non-halogenated waste.[7][10]
2. Container Management:
-
Use a designated, properly labeled hazardous waste container for halogenated organic waste.[7][11] The container should be made of a compatible material and kept tightly closed when not in use.[8][11]
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[7]
3. Disposal Procedure:
-
Collect all waste, including rinsates from cleaning glassware, in the designated halogenated waste container.[7]
-
Do not overfill the waste container; a headspace of at least 10% should be left.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[7]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. bucknell.edu [bucknell.edu]
- 11. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



